Methyl 5-hydroxy-4-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQRPYLPSKVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66274-27-9 | |
| Record name | methyl 5-hydroxy-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxy-4-oxopentanoate is a naturally occurring organic compound with the molecular formula C6H10O4. While its basic chemical identity is established, publicly available data on its specific physical properties, detailed synthesis protocols, and biological activities remains limited. This technical guide consolidates the available information on this compound, aiming to provide a foundational resource for researchers and professionals in the fields of chemistry and drug development. The current scarcity of in-depth research presents a clear opportunity for further investigation into the properties and potential applications of this molecule.
Chemical and Physical Properties
Table 1: Basic Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C6H10O4 | PubChem |
| Molecular Weight | 146.14 g/mol | PubChem |
| CAS Number | 66274-27-9 | PubChem |
| Canonical SMILES | COC(=O)CCC(=O)CO | PubChem |
| Natural Source | Reported in Clematis delavayi and Drymaria cordata | PubChem |
Spectroscopic Data
While detailed spectral data with peak assignments are not fully available, the existence of 13C NMR, GC-MS, and vapor phase IR spectra is indicated in chemical databases. Researchers interested in this compound would need to perform their own analytical characterization to obtain detailed spectroscopic information.
Synthesis
A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not currently available in the public domain. General synthetic routes for keto esters could potentially be adapted for its preparation. A logical retrosynthetic analysis would suggest precursors such as a protected 3-hydroxy-2-butanone and a methyl acrylate derivative, or the oxidation of a corresponding diol.
Logical Retrosynthesis Diagram
Caption: A simplified retrosynthetic analysis for this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is a notable absence of published research on the biological activity of this compound. No studies on its cytotoxicity, antimicrobial, anti-inflammatory, or other pharmacological effects have been found. Consequently, there is no information regarding any potential mechanisms of action or associated signaling pathways. This represents a significant knowledge gap and an area ripe for future research.
Safety and Handling
According to available safety data, this compound is classified as a compound that can cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Table 2: Hazard Identification
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Respiratory Tract Irritant |
Future Research Directions
The limited information available for this compound highlights several key areas for future investigation:
-
Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol is a primary need. Full characterization using modern spectroscopic techniques (NMR, IR, MS) is essential.
-
Determination of Physical Properties: Experimental determination of its melting point, boiling point, and solubility in various solvents would provide crucial data for its handling and application.
-
Biological Screening: A comprehensive screening of its biological activities is warranted. This could include assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and anti-inflammatory properties.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify any interacting signaling pathways would be of high value.
Experimental Workflow for Future Investigation
An In-depth Technical Guide to Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C6H10O4.[1] This document provides a concise overview of its chemical structure, physicochemical properties, and currently available spectroscopic information. While this molecule has been identified in natural sources, detailed experimental protocols for its synthesis and comprehensive data on its biological activity and role in signaling pathways are not extensively documented in publicly accessible scientific literature.[1] This guide summarizes the existing data and highlights areas where further research is required.
Chemical Structure and Properties
This compound is a pentanoate ester containing both a hydroxyl and a ketone functional group. Its structure is characterized by a five-carbon chain with a methyl ester at one end, a ketone at the C4 position, and a hydroxyl group at the C5 position.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 66274-27-9[1] |
| Molecular Formula | C6H10O4[1] |
| Canonical SMILES | COC(=O)CCC(=O)CO[1] |
| InChI Key | RKMQRPYLPSKVNS-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 146.14 g/mol [1] |
| XLogP3-AA (LogP) | -0.8[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 63.6 Ų[1] |
| Exact Mass | 146.05790880 Da[1] |
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).
| Adduct | m/z |
| [M+H]+ | 147.06518 |
| [M+Na]+ | 169.04712 |
| [M-H]- | 145.05062 |
| [M+NH4]+ | 164.09172 |
| [M+K]+ | 185.02106 |
Data from PubChemLite, predicted using CCSbase.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
References to 13C NMR and vapor-phase IR spectra for this compound exist within spectral databases such as SpectraBase.[1] However, access to the detailed spectra, including chemical shifts, coupling constants, and absorption frequencies, is required for a complete structural elucidation and characterization.
Synthesis and Experimental Protocols
A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not readily found in the surveyed scientific literature. General synthetic routes to related β-hydroxy ketones and esters often involve aldol-type reactions or the hydration of α,β-unsaturated precursors. For instance, the synthesis of β-hydroxy esters can be achieved from the reaction of ketones or aldehydes with ethyl acetate in the presence of a strong base like lithium amide.
A potential logical workflow for a generalized synthesis of a β-hydroxy ketone is outlined below.
Caption: A generalized workflow for the synthesis of β-hydroxy esters via an aldol addition reaction.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of information in the public domain regarding the specific biological functions, metabolic pathways, or signaling cascades involving this compound. The compound has been reported to be found in Clematis delavayi and Drymaria cordata, suggesting a potential role in plant metabolism or chemical ecology. However, without dedicated biological studies, any discussion of its role in cellular signaling or as a potential therapeutic agent would be purely speculative.
The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like this compound.
Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.
Conclusion and Future Directions
This compound is a known chemical entity with a defined structure and basic computed physicochemical properties. However, there is a significant lack of comprehensive experimental data in the scientific literature. To fully understand the chemical and biological nature of this compound, further research is necessary in the following areas:
-
Development of a robust and scalable synthetic protocol.
-
Complete spectroscopic characterization using modern analytical techniques (NMR, MS, IR, etc.) and dissemination of this data.
-
Comprehensive screening for biological activity across various assays to identify potential therapeutic applications.
-
If biological activity is identified, subsequent studies to elucidate the mechanism of action and involved signaling pathways.
This document serves as a summary of the currently available information and a call for further investigation into this potentially interesting chemical compound.
References
Technical Whitepaper: Methyl 5-hydroxy-4-oxopentanoate
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of Methyl 5-hydroxy-4-oxopentanoate, covering its physicochemical properties, synthesis protocols, and known biological context.
Executive Summary
This compound is a naturally occurring keto-ester found in plant species such as Clematis delavayi, Drymaria cordata, and Ranunculus ternatus[1][2][3][4]. This document provides a comprehensive overview of its key chemical data, detailed experimental procedures for its synthesis, and discusses its known biological context. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, synthetic organic chemistry, and drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Monoisotopic Mass | 146.05790880 Da | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 66274-27-9 | [1][2] |
| Canonical SMILES | COC(=O)CCC(=O)CO | [1][2] |
| InChIKey | RKMQRPYLPSKVNS-UHFFFAOYSA-N | [1][2] |
| Computed XLogP3 | -0.8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Experimental Protocols
Two detailed protocols for the laboratory synthesis of this compound are provided below. These methods start from brominated precursors and offer reliable routes to the target compound.
Protocol 1: Synthesis from Methyl 5-Bromo-4-oxopentanoate via DBU
This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and formic acid for the conversion.
Starting Material: Methyl 5-Bromo-4-oxopentanoate
Procedure:
-
A mixture of Methyl 5-Bromo-4-oxopentanoate (12.6 g, 60.2 mmol) and formic acid (3.44 g, 74.7 mmol) is prepared in benzene (85 ml).
-
To this mixture, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU; 11.7 g, 77.0 mmol) is added dropwise at 10°C[1].
-
The resulting solution is stirred at room temperature for 1 hour.
-
The reaction is subsequently quenched by the addition of water (100 ml) to terminate the process and facilitate product workup[1].
Protocol 2: Synthesis from 5-Bromolevulinic Acid Methyl Ester via Sodium Formate
This alternative method employs sodium formate for the nucleophilic substitution.
Starting Material: 5-Bromolevulinic acid methyl ester
Procedure:
-
A solution of 5-bromolevulinic acid methyl ester (25 g, 119.6 mmol) is prepared.
-
Sodium formate (8.95 g, 131.6 mmol) is added to the solution[5].
-
The reaction proceeds to yield this compound[5]. (Note: The original source implies a solvent and reaction conditions which are standard for this type of substitution, though not explicitly detailed in the abstract).
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Protocol 3.1.
Biological Context and Significance
This compound is a known phytochemical, having been isolated from the plant Drymaria diandra (also known as Drymaria cordata)[6][7]. An extract from this plant, which contained this compound among eight other known compounds, was reported to show anti-HIV effects in H9 lymphocytes[6][7].
It is important to note that the primary anti-HIV activity was attributed to a novel alkaloid named drymaritin, also present in the extract[6][7]. Additionally, another compound from the same extract, diandraflavone, demonstrated selective inhibition of superoxide anion generation from human neutrophils[6]. While this compound is a constituent of this biologically active extract, its specific contribution to the observed antiviral or anti-inflammatory properties has not been elucidated. Further research is required to determine the individual bioactivity of this compound and its potential role in pharmacology.
Safety and Handling
According to GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C6H10O4 | CID 10464455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. CNP0195106.0 - COCONUT [coconut.naturalproducts.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drymaria Cordata, Tropical Chickweed - Eat The Weeds and other things, too [eattheweeds.com]
An In-depth Technical Guide on the Natural Occurrence of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of Methyl 5-hydroxy-4-oxopentanoate, a keto ester that has been identified in the plant kingdom. This document details its known natural sources, presents a detailed experimental protocol for its isolation and identification, and discusses its known biological activities.
Natural Occurrence
This compound has been identified as a naturally occurring compound in at least two plant species: Clematis delavayi and Drymaria cordata.[1] While its presence in these species is documented, quantitative data regarding its abundance remains limited in currently available scientific literature.
A significant finding is the isolation of this compound, referred to by its synonym "4-carbonyl-5-hydroxy methyl valerate," from the aerial parts of Clematis delavayi var. spinescens.[2][3] This variety of Clematis delavayi is a shrub found in the dry valleys of Southwest China.[2][3]
The compound has also been reported in Drymaria cordata, a perennial herb belonging to the Caryophyllaceae family.[1][4] However, detailed studies quantifying the concentration of this compound in this plant are not yet available.
Table 1: Natural Sources of this compound
| Natural Source | Plant Family | Part of Plant | Quantitative Data |
| Clematis delavayi var. spinescens | Ranunculaceae | Aerial parts | Not Reported |
| Drymaria cordata | Caryophyllaceae | Not Specified | Not Reported |
Experimental Protocols: Isolation and Identification
The following is a detailed methodology for the isolation and identification of this compound from Clematis delavayi var. spinescens, based on the protocol described by Li et al. (2009).[2][3]
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Clematis delavayi var. spinescens are collected, air-dried, and powdered.
-
Extraction: The powdered plant material (6.0 kg) is extracted with 70% aqueous acetone (3 x 15 L) for 24 hours at room temperature.
-
Concentration: The resulting extract is concentrated in vacuo to yield a crude extract (100 g).
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc extract is then evaporated to yield a residue (90 g).[2]
Chromatographic Separation
-
Initial Column Chromatography: The EtOAc residue is subjected to open column chromatography over MCI-gel CHP-20P.
-
Elution: The column is eluted with a gradient of methanol (MeOH) in water (H₂O) (from 0:100 to 100:0) to yield several fractions.
-
Further Fractionation: The fraction eluted with 50% MeOH is further separated by column chromatography on silica gel.
-
Gradient Elution: This silica gel column is eluted with a gradient of acetone in petroleum ether (from 1:10 to 1:2) to yield further sub-fractions.
-
Final Purification: One of these sub-fractions is then subjected to preparative thin-layer chromatography (pTLC) using a developing solvent system of petroleum ether-acetone (3:1) to yield the pure compound, 4-carbonyl-5-hydroxy methyl valerate (this compound).[2]
Structural Elucidation
The structure of the isolated compound is confirmed through extensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.
Biological Activity
Currently, there is limited information on the biological activity of this compound. In the study where it was isolated from Clematis delavayi var. spinescens, the compound was evaluated for its antiangiogenic effects using a zebrafish model. The results indicated that this compound did not show obvious bioactivity in this assay, with an IC₅₀ value above 5 µg/mL.[2][3]
Further research is required to explore other potential pharmacological activities of this naturally occurring keto ester. The broader class of γ-keto esters is of interest in medicinal chemistry for their potential as synthetic intermediates and for their own biological activities.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the key steps in the isolation of this compound from Clematis delavayi var. spinescens.
Caption: Workflow for the isolation and identification of this compound.
Potential Research Logic for Bioactivity Screening
Given the limited knowledge of the biological activity of this compound, a logical workflow for future research is proposed below.
Caption: A proposed logical workflow for the bioactivity screening of this compound.
References
Technical Guide: Isolation and Characterization of Methyl 5-hydroxy-4-oxopentanoate from Clematis delavayi
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the isolation, purification, and characterization of Methyl 5-hydroxy-4-oxopentanoate from the aerial parts of Clematis delavayi var. spinescens. While the presence of this compound in the plant has been reported, this guide synthesizes published methodologies with standard phytochemical techniques to propose a detailed and replicable experimental protocol.[1][2][3] It includes workflows for extraction, fractionation, and chromatographic purification, as well as tables summarizing key experimental parameters and compound characteristics. Additionally, this guide presents a generalized workflow for the preliminary bioactivity screening of novel isolated natural products, given that specific biological activities for this compound remain largely uncharacterized.
Introduction
The genus Clematis, belonging to the family Ranunculaceae, comprises approximately 300 species and is a rich source of diverse secondary metabolites.[1][2][3] Various species of Clematis are utilized in traditional medicine for their analgesic, antibacterial, and anti-inflammatory properties.[2][3][4] Phytochemical investigations of the genus have led to the isolation of triterpenoid saponins, flavonoids, alkaloids, and coumarins.[4] A study on the chemical constituents of Clematis delavayi var. spinescens, a shrub distributed in Southwest China, identified 18 compounds, including this compound (also referred to as 4-carbonyl-5-hydroxy methyl valerate).[2][3]
This compound is a keto-ester with a relatively simple aliphatic structure.[5] The isolation and characterization of such compounds are crucial for building chemical libraries, exploring their potential as pharmaceutical scaffolds, and understanding the chemical ecology of their source organisms. This guide outlines a robust methodology for obtaining this compound in a purified form for further research and development.
Proposed Isolation and Purification Protocol
The following protocol is based on the methods described by Li, Y., et al. (2009) for the general separation of compounds from C. delavayi, supplemented with standard laboratory practices for natural product isolation.[1][2][3]
Plant Material and Preliminary Preparation
-
Collection : Aerial parts of Clematis delavayi var. spinescens are collected.
-
Drying : The plant material is air-dried in the shade to a constant weight to prevent the degradation of thermolabile constituents.
-
Pulverization : The dried material is coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
Extraction and Solvent Partitioning
-
Maceration : The powdered plant material is macerated with 70% aqueous acetone at room temperature for an extended period (e.g., 3 x 24 hours) to extract a broad spectrum of compounds.
-
Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.
-
Suspension & Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their solubility. The target compound, being moderately polar, is expected to concentrate in the ethyl acetate fraction.
Chromatographic Purification
-
Silica Gel Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography over a silica gel (200-300 mesh) stationary phase.
-
Gradient Elution : The column is eluted with a solvent system of increasing polarity, typically a gradient of chloroform-methanol (CHCl₃-MeOH), starting from 100% CHCl₃ and gradually increasing the proportion of MeOH.
-
Fraction Collection : Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualization agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Further Purification : Fractions containing the target compound, as identified by TLC comparison with a reference or by subsequent analysis, are pooled. If necessary, these pooled fractions are subjected to further purification steps, such as repeated column chromatography or preparative HPLC, to yield pure this compound.
Data Presentation
Experimental Parameters
The following table summarizes the key parameters for the proposed isolation protocol.
| Parameter | Description | Reference/Rationale |
| Plant Material | Aerial parts of Clematis delavayi var. spinescens | Li, Y., et al. (2009)[2] |
| Extraction Solvent | 70% Aqueous Acetone | Effective for a wide range of polarities.[1] |
| Extraction Method | Cold Maceration (3 x 24h) | Standard method to prevent thermal degradation. |
| Primary Fractionation | Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) | Standard procedure for separating compounds by polarity. |
| Target Fraction | Ethyl Acetate (EtOAc) | Expected fraction for a moderately polar keto-ester. |
| Primary Chromatography | Silica Gel Column Chromatography (200-300 mesh) | Standard technique for fractionating plant extracts. |
| Mobile Phase | Chloroform-Methanol (CHCl₃-MeOH) Gradient | Effective for separating moderately polar compounds. |
| Final Purification | Preparative HPLC (if required) | For achieving high purity (>95%). |
Compound Characterization
The identity and purity of the isolated this compound would be confirmed using spectroscopic methods. The data should be compared with established values.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | PubChem CID: 10464455[5] |
| Molecular Weight | 146.14 g/mol | PubChem CID: 10464455[5] |
| Appearance | (Predicted) Colorless to pale yellow oil | General property of similar aliphatic esters. |
| ¹H-NMR | Data to be acquired and compared with literature. | - |
| ¹³C-NMR | Data to be acquired and compared with literature. | - |
| Mass Spectrometry (MS) | m/z [M+H]⁺ expected at 147.06 | Calculated from molecular formula.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for -OH, C=O (ketone), C=O (ester) | - |
Visualization of Workflows
Isolation Workflow
The following diagram illustrates the proposed multi-step process for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Biological Activity Screening
The compounds isolated from C. delavayi, including relatives of the target compound, were tested for antiangiogenic effects in a zebrafish model but did not show significant bioactivity.[1][2][3] Therefore, a specific signaling pathway cannot be detailed. The diagram below outlines a general, logical workflow for the primary screening of a novel natural product to identify potential therapeutic applications.
Caption: General workflow for primary bioactivity screening of a novel compound.
Conclusion
This guide provides a detailed, actionable framework for the isolation and purification of this compound from Clematis delavayi. By integrating published findings with established phytochemical methodologies, researchers can efficiently obtain this compound for further study. While its biological activity is currently not well-defined, the proposed screening workflow offers a systematic approach to exploring its therapeutic potential, which is a critical step in the early stages of drug discovery and development from natural sources. Subsequent research should focus on acquiring detailed spectroscopic data for the pure compound and executing a broad panel of bioassays to uncover its pharmacological profile.
References
- 1. chemical-constituents-from-clematis-delavayi-var-spinescens - Ask this paper | Bohrium [bohrium.com]
- 2. Chemical Constituents from Clematis delavayi var. spinescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. This compound | C6H10O4 | CID 10464455 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide on the Proposed Isolation of Methyl 5-hydroxy-4-oxopentanoate from Drymaria cordata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drymaria cordata, a plant with a rich history in traditional medicine, is known to harbor a diverse array of bioactive compounds. While numerous phytochemical studies have been conducted on this species, the isolation of "Methyl 5-hydroxy-4-oxopentanoate" has not been specifically reported. However, this compound has been successfully isolated from the closely related species, Drymaria diandra. This technical guide provides a comprehensive, proposed methodology for the isolation and characterization of this compound from Drymaria cordata, based on established protocols for the Drymaria genus. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound. All quantitative data from related studies are summarized, and detailed experimental workflows are presented.
Introduction
Drymaria cordata (L.) Willd. ex Schult., belonging to the family Caryophyllaceae, is a creeping herb found in tropical and subtropical regions. It has been traditionally used for treating a variety of ailments, including peptic ulcers, headaches, and inflammatory conditions. Phytochemical analyses of Drymaria cordata have revealed the presence of several classes of bioactive compounds, such as flavonoids, alkaloids, tannins, saponins, and terpenoids. While "this compound" has been reported in Drymaria cordata, a detailed isolation protocol from this specific plant is not available in current literature. This guide bridges that gap by adapting a successful isolation method from a related species, Drymaria diandra, to provide a robust experimental framework.
Phytochemical Profile of Drymaria cordata
Numerous studies have investigated the chemical constituents of Drymaria cordata using various extraction and analytical techniques. A summary of major identified compounds from ethanolic and methanolic extracts is presented below.
| Compound Class | Specific Compounds Identified in Drymaria cordata Extracts | Reference |
| Dicarboxylic Esters | 1,2-Benzenedicarboxylic acid, diisooctyl ester | |
| Alcohols | 1,8-Octanediol, 2-Octen-1-ol, 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, Oleyl alcohol | |
| Inositols | Myo-Inositol, 4-C-methyl- | |
| Fatty Acids & Esters | n-Hexadecanoic acid, 9,12-Octadecadienoic acids, 9,12-Octadecadienoic acid, methyl ester, 17-Octadecynoic acid | |
| Flavonoids | Isovitexin, Torosaflavone A | |
| Alkaloids | Drymaritin (Anti-HIV activity) | |
| Glycosides | Stigmasterol β-D-glycoside, Diandraflavone | |
| Phenolics | p-Hydroxybenzoic acid, p-Hydroxybenzaldehyde |
Proposed Experimental Protocol for the Isolation of this compound
The following protocol is adapted from the successful isolation of this compound from Drymaria diandra. Researchers should consider this a starting point and may need to optimize parameters for Drymaria cordata.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy whole plants of Drymaria cordata.
-
Authentication: A plant taxonomist should formally identify the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Processing: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry the plants in the shade at room temperature for 10-15 days.
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Maceration: Soak the powdered plant material (approximately 1 kg) in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude methanolic extract.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: Suspend the crude methanolic extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography of Ethyl Acetate Fraction: The ethyl acetate fraction is the most likely to contain the target compound. Subject this fraction to column chromatography over silica gel (60-120 mesh).
-
Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Thin Layer Chromatography (TLC) Monitoring: Collect fractions of 20-30 mL and monitor them by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize spots under UV light and by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Pooling and Further Purification: Pool the fractions that show similar TLC profiles and a spot corresponding to the expected Rf value of the target compound. Further purify the pooled fractions using preparative TLC or a second column chromatography step with a shallower elution gradient to yield the isolated compound.
Characterization of this compound
The structure of the isolated compound should be confirmed using the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ketone (C=O), and ester (C=O).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Visualization of Workflows
Experimental Workflow for Isolation
Caption: Proposed workflow for the isolation of this compound.
Proposed Workflow for Bioactivity Screening
As there is no currently available data on the biological activity of this compound, the following logical workflow is proposed for its initial screening.
Caption: A proposed workflow for the biological activity screening of the isolated compound.
Conclusion and Future Directions
This technical guide outlines a feasible, albeit proposed, methodology for the isolation of this compound from Drymaria cordata. The protocol is grounded in established phytochemical techniques and successful isolations from a closely related plant species. The successful isolation and structural elucidation of this compound will be the first critical step in unlocking its potential therapeutic applications. Subsequent bioactivity screening, as outlined in the proposed workflow, will be essential to determine its pharmacological relevance. This work will not only contribute to the phytochemical knowledge of Drymaria cordata but also potentially provide a new lead compound for drug development.
An In-depth Technical Guide on the Spectroscopic Data of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-hydroxy-4-oxopentanoate, a molecule of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the spectroscopic analysis workflow.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.95 | s | - | CH₂(5) |
| 3.67 | s | - | Me |
| 2.95 | t | 6.5 | CH₂(3) |
| 2.65 | t | 6.5 | CH₂(2) |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 201.1 | C(4) |
| 173.2 | C(1) |
| 52.4 | Me |
| 34.8 | C(3) |
| 34.5 | C(5) |
| 28.5 | C(2) |
| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1] |
Table 3: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Exact Mass | 146.05790880 Da |
| Source: PubChem CID 10464455[2] |
Experimental Protocols
The following sections describe the general methodologies for acquiring the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a Bruker AMX-400 or a Varian Gemini XL-200 spectrometer.[1]
-
Sample Preparation: A few milligrams of the purified this compound were dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired at a frequency of 400 MHz. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The data was processed to show chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (s = singlet, t = triplet), and the coupling constants (J) in Hertz (Hz).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at a frequency of 100 MHz. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra were obtained using a Perkin-Elmer 1720X FT-IR spectrophotometer.[1]
-
Sample Preparation: The spectrum was recorded from a thin film of the neat compound on a potassium bromide (KBr) plate.
-
Data Acquisition: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.
2.3 Mass Spectrometry (MS)
-
Instrumentation: Mass spectral data can be obtained using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: The sample is introduced into the mass spectrometer, where it is ionized.
-
Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound. The exact mass is a key piece of data for determining the molecular formula.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic data obtained.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 5-hydroxy-4-oxopentanoate
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-hydroxy-4-oxopentanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the structural elucidation of the molecule using ¹H and ¹³C NMR spectroscopy, details experimental protocols, and presents the data in a clear, tabular format for ease of comparison.
Molecular Structure and NMR Assignments
This compound (C₆H₁₀O₄) is a keto-ester containing a terminal methyl ester, a ketone, and a primary alcohol. The presence of these functional groups gives rise to a characteristic set of signals in its NMR spectra, which are crucial for its identification and characterization. The numbering of the carbon atoms for the purpose of NMR assignment is as follows:
The analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule.
Quantitative NMR Data
The following tables summarize the expected chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These values are based on predictive models and typical chemical shift ranges for the functional groups present.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (O-CH ₃) | ~ 3.70 | Singlet (s) | - | 3H |
| H-2 (-CH ₂-) | ~ 2.65 | Triplet (t) | ~ 6.5 | 2H |
| H-3 (-CH ₂-) | ~ 2.85 | Triplet (t) | ~ 6.5 | 2H |
| H-5 (-CH ₂-OH) | ~ 4.30 | Singlet (s) | - | 2H |
| -OH | Variable | Broad Singlet (br s) | - | 1H |
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1' (C H₃) | ~ 52.0 |
| C-2 (C H₂) | ~ 28.0 |
| C-3 (C H₂) | ~ 38.0 |
| C-4 (C =O) | ~ 208.0 |
| C-5 (C H₂OH) | ~ 70.0 |
| C-1 (C =O) | ~ 173.0 |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For compounds with exchangeable protons like the hydroxyl group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the -OH proton signal.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is typically sufficient for the analysis of this molecule.
-
Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Set to approximately 12-15 ppm.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is common.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to approximately 220-240 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used to allow for the slower relaxation of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Visualization of Analytical Workflows and Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR spectral analysis and the expected correlations from 2D NMR experiments.
The COSY (Correlation Spectroscopy) spectrum would show a correlation between the protons on C-2 and C-3, as they are coupled to each other. The HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would reveal the direct one-bond correlations between the protons and the carbons they are attached to, as depicted in Figure 2. These 2D experiments are invaluable for confirming the assignments made from the 1D spectra.
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Methyl 5-hydroxy-4-oxopentanoate. Due to the limited availability of direct spectral data for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. It also includes a comprehensive experimental protocol for acquiring an IR spectrum of a liquid sample and a logical workflow for spectral analysis.
Predicted Infrared Spectrum Data
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl, ketone, and ester functional groups. The following table summarizes the expected vibrational modes, their predicted frequencies, and the corresponding functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group | Intensity | Notes |
| O-H Stretch | 3500 - 3200 | Alcohol | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1][2][3][4] |
| C-H Stretch | 2960 - 2850 | Alkane (CH₂, CH₃) | Strong | Characteristic of sp³ hybridized carbon atoms.[1][4] |
| C=O Stretch | 1750 - 1735 | Ester | Strong | Typical for aliphatic esters.[5][6] |
| C=O Stretch | 1725 - 1705 | Ketone | Strong | Typical for aliphatic ketones.[4][7][8] |
| C-O Stretch | 1300 - 1000 | Ester | Strong | Two or more bands may be observed in this region.[5][6] |
| C-O Stretch | 1260 - 1050 | Alcohol | Strong | Associated with the alcohol functional group.[2][3] |
Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the IR spectrum of liquid samples due to its simplicity and minimal sample preparation requirements.[9]
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Sample of this compound
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to stabilize according to the manufacturer's instructions.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This will account for the absorbance of ambient air (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean and free of any residues.
-
Record the background spectrum.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption peaks and compare them with the predicted values and established correlation charts to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal.
-
Wipe the sample off the crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).
-
Allow the crystal to air dry completely before the next measurement.[9]
-
Logical Workflow for IR Spectroscopy Analysis
The following diagram illustrates the logical workflow involved in a typical IR spectroscopy experiment, from initial sample preparation to the final interpretation of the spectral data.
Caption: A flowchart of the IR spectroscopy analysis process.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
In-Depth Technical Guide: Mass Spectrometry of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 5-hydroxy-4-oxopentanoate, a naturally occurring keto-ester. While a publicly available, detailed mass spectrum with quantitative fragmentation data for this specific compound is not readily accessible in scientific literature or databases, this document outlines the expected mass spectral characteristics based on its chemical structure and provides a generalized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to assist researchers in the identification and characterization of this compound in various matrices.
Introduction
This compound is a C6-keto-ester that has been identified as a chemical constituent in various plant species, including Clematis delavayi, Drymaria cordata, and Ranunculus ternatus.[1][2][3] Its chemical structure, featuring a methyl ester, a ketone, and a primary alcohol, suggests potential for diverse chemical reactivity and biological activity. Accurate identification and quantification of this molecule are crucial for phytochemical studies, natural product chemistry, and potential pharmacological investigations. Mass spectrometry, particularly coupled with gas chromatography, serves as a powerful analytical tool for these purposes.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |
| Molecular Weight | 146.14 g/mol | PubChem[1] |
| Exact Mass | 146.05790880 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 74469-52-6 | - |
Mass Spectrometry Data (Anticipated)
While a specific, publicly available mass spectrum for this compound is not available, we can predict its behavior in mass spectrometry based on its functional groups.
Anticipated Fragmentation Pattern
Electron Ionization (EI) is a common ionization technique used in GC-MS. The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group of the ketone is a highly probable fragmentation pathway. This could lead to the loss of a CH₂OH radical (m/z 31) or a CH₂CH₂COOCH₃ radical.
-
McLafferty Rearrangement: The presence of a γ-hydrogen relative to the keto group allows for a McLafferty rearrangement, which would result in the elimination of a neutral alkene and the formation of a characteristic enol radical cation.
-
Ester Fragmentation: The methyl ester group can undergo fragmentation, leading to the loss of a methoxy radical (•OCH₃, m/z 31) or a formaldehyde molecule (CH₂O, m/z 30) from the molecular ion.
-
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, m/z 18) from the molecular ion a likely event, especially under thermal conditions in the GC inlet.
A logical diagram illustrating these potential fragmentation pathways is provided below.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound in a biological matrix, based on established methods for organic acid analysis.
Sample Preparation (Derivatization)
To improve volatility and thermal stability for GC analysis, derivatization of the hydroxyl and keto groups is recommended. A common method is silylation.
-
Extraction: Extract the compound of interest from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
Caption: General workflow for the GC-MS analysis of this compound.
Gas Chromatography (GC) Conditions
A summary of typical GC conditions for the analysis of derivatized organic acids is provided in Table 2.
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
Mass Spectrometry (MS) Conditions
Typical MS conditions for EI analysis are outlined in Table 3.
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-500 |
| Solvent Delay | 5 minutes |
Data Analysis
The resulting chromatograms and mass spectra should be analyzed using the instrument's software. Identification of this compound would involve:
-
Retention Time Matching: Comparing the retention time of the peak of interest with that of an authentic standard, if available.
-
Mass Spectrum Matching: Comparing the acquired mass spectrum with a library spectrum (e.g., NIST, Wiley). In the absence of a library spectrum for the derivatized form, the fragmentation pattern should be interpreted based on the principles outlined in Section 3.1.
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of this compound. While a definitive, publicly available mass spectrum is currently lacking, the information on its chemical properties, anticipated fragmentation behavior, and a detailed experimental protocol will aid researchers in the successful identification and characterization of this compound. The development of a public spectral record for this molecule would be a valuable contribution to the field of natural product chemistry.
References
"Methyl 5-hydroxy-4-oxopentanoate" physical and chemical properties
A comprehensive technical guide on the physical and chemical properties of Methyl 5-hydroxy-4-oxopentanoate, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 66274-27-9) is an organic compound belonging to the family of keto-esters. Structurally, it features a methyl ester group, a ketone, and a primary alcohol functional group. Its chemical formula is C6H10O4. This multifunctional nature makes it a potentially interesting building block in organic synthesis. Publicly available information indicates that this compound is a phytochemical, having been identified in plant species such as Clematis delavayi, Drymaria cordata, and Ranunculus ternatus.
Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide consolidates the existing computed data and proposes logical experimental workflows for its synthesis and analysis, providing a foundational resource for researchers.
Physical and Chemical Properties
Experimental data on the physical properties of this compound is scarce. The information presented below is primarily derived from computational models, which provide estimations useful for initial experimental design.
Physical Properties
The following table summarizes the key computed physical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C6H10O4 | PubChem |
| Molecular Weight | 146.14 g/mol | PubChem |
| XLogP3 | -0.8 | PubChem |
| Exact Mass | 146.05790880 Da | PubChem |
| Monoisotopic Mass | 146.05790880 Da | PubChem |
| Topological Polar Surface Area | 63.6 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Chemical Identifiers
For unambiguous identification, a list of chemical identifiers is provided in the table below.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 66274-27-9 | PubChem |
| InChI | InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h7H,2-4H2,1H3 | PubChem |
| InChIKey | RKMQRPYLPSKVNS-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | COC(=O)CCC(=O)CO | PubChem |
| Synonyms | 5-hydroxy-4-oxopentanoic acid methyl ester, Methyl 5-hydroxy-4-oxovalerate | PubChem |
Spectral Information
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show signals corresponding to the methyl ester protons, the methylene protons of the pentanoate backbone, and the methylene and hydroxyl protons of the hydroxyacetyl group. ¹³C NMR would show distinct peaks for the ester carbonyl, ketone carbonyl, the methoxy carbon, and the various methylene carbons in the chain.
-
Mass Spectrometry (MS) : GC-MS analysis would provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns, confirming the molecular weight and structural fragments.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretches of the ketone and ester groups, and C-O stretching frequencies.
Proposed Experimental Protocols
Given the absence of detailed published protocols, this section outlines a logical workflow for the synthesis and analysis of this compound.
Proposed Synthesis Workflow
A plausible and direct method for synthesizing the target compound is through the selective oxidation of a precursor diol, Methyl 4,5-dihydroxypentanoate. This approach avoids harsh conditions that might affect the ester group.
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: Dissolve the starting material, Methyl 4,5-dihydroxypentanoate, in a suitable solvent such as dichloromethane (DCM).
-
Oxidation: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature. These reagents are chosen for their selectivity in oxidizing secondary alcohols to ketones without affecting the primary alcohol or ester functional groups.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane).
-
Extraction: Extract the crude product from the reaction mixture using an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Purify the final product using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield pure this compound.
Proposed Analytical Workflow
To confirm the identity, purity, and structure of the synthesized product, a standard analytical workflow is proposed.
Methyl 5-hydroxy-4-oxopentanoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-hydroxy-4-oxopentanoate. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted physicochemical properties and outlines detailed, adaptable experimental protocols for determining its solubility and stability profiles. These protocols are based on established methodologies for similar chemical entities, particularly keto esters, and are intended to guide researchers in generating robust and reliable data. This guide also discusses potential degradation pathways based on the functional groups present in the molecule. The information presented herein is crucial for the handling, formulation, and development of this compound in a research and drug development context.
Introduction
This compound is an organic compound with the molecular formula C₆H₁₀O₄[1]. It features a methyl ester, a ketone, and a primary alcohol functional group. While it has been identified in some natural sources, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is essential for its application in scientific research and pharmaceutical development. This guide aims to bridge the current knowledge gap by providing a foundational understanding and practical experimental frameworks.
Physicochemical Properties
Currently, there is a lack of experimentally determined quantitative data for the solubility and stability of this compound in publicly available literature. However, computational predictions provide valuable initial estimates for its key properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |
| Molecular Weight | 146.14 g/mol | PubChem[1] |
| XLogP3 | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 130 | PubChem[1] |
Note: These values are computationally predicted and should be confirmed by experimental data.
Solubility
The solubility of a compound is a critical parameter for its formulation and delivery. Based on its structure, which contains both polar (hydroxyl, ketone, ester) and non-polar (alkyl chain) moieties, this compound is expected to exhibit moderate solubility in polar solvents and limited solubility in non-polar solvents. The predicted XLogP3 of -0.8 suggests a preference for hydrophilic environments[1].
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, the following experimental protocols are recommended.
This protocol provides a rapid assessment of solubility in various solvents.
Objective: To determine the general solubility characteristics of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Water (deionized)
-
Ethanol (95%)
-
Methanol
-
Acetone
-
Dichloromethane
-
Hexane
-
5% (w/v) aqueous HCl
-
5% (w/v) aqueous NaOH
Procedure:
-
Add approximately 10 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent from the list above.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect each tube for the dissolution of the solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
Figure 1: Workflow for Qualitative Solubility Testing
Caption: A flowchart illustrating the steps for qualitative solubility assessment.
This protocol provides a precise measurement of solubility.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol/water mixture)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in sealed vials.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Stability
Understanding the stability of this compound is crucial for its storage, handling, and use in formulations. The presence of ester, ketone, and hydroxyl functional groups suggests potential susceptibility to hydrolytic, oxidative, and thermal degradation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are recommended.
Figure 2: General Workflow for Forced Degradation Studies
Caption: A flowchart outlining the general procedure for conducting forced degradation studies.
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain the solution at room temperature and collect samples at various time points. Neutralize the samples before HPLC analysis. The ester group is particularly susceptible to base-catalyzed hydrolysis (saponification).
-
Neutral Hydrolysis: Dissolve the compound in deionized water. Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at various time points.
Objective: To assess the susceptibility of the compound to oxidation.
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points and analyze by HPLC. The primary alcohol and the carbon alpha to the ketone are potential sites of oxidation.
Objective: To determine the light sensitivity of the compound.
Procedure:
-
Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Collect samples from both the exposed and control solutions at various time points and analyze by HPLC. The ketone functional group can be susceptible to photochemical reactions.
Objective: To evaluate the stability of the compound at elevated temperatures.
Procedure:
-
Store the solid compound and a solution of the compound in a thermostable solvent in an oven at a controlled high temperature (e.g., 80 °C).
-
Collect samples at various time points and analyze by HPLC. Esters can undergo thermal decomposition at high temperatures.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 5-hydroxy-4-oxopentanoic acid and methanol.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The α-carbon to the ketone could also be susceptible to oxidation, potentially leading to chain cleavage.
-
Dehydration: The β-hydroxy ketone moiety may undergo dehydration under certain conditions to form an α,β-unsaturated ketone.
References
Methyl 5-hydroxy-4-oxopentanoate: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 5-hydroxy-4-oxopentanoate, a polyfunctional C6 molecule, is emerging as a valuable chiral building block in synthetic organic chemistry. Its unique structure, featuring a ketone, a primary alcohol, and a methyl ester, provides multiple reaction sites for elaboration into complex molecular architectures. The presence of a stereocenter at the 4-position, once established, makes it a powerful tool for the enantioselective synthesis of natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the properties, synthesis, and applications of chiral this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 66274-27-9 |
| SMILES | COC(=O)CCC(=O)CO |
| Natural Occurrence | Found in Clematis delavayi and Drymaria cordata |
Enantioselective Synthesis: Accessing Chiral Purity
The utility of this compound as a chiral building block is entirely dependent on the ability to synthesize it in an enantiomerically pure form. While specific protocols for this exact molecule are not abundantly reported in the literature, several established methodologies for the asymmetric synthesis of related γ-keto esters and α-hydroxy ketones can be readily adapted. The most promising approaches include biocatalytic reduction and asymmetric hydrogenation of a suitable prochiral precursor.
Biocatalytic Reduction of Methyl 4,5-dioxopentanoate
A highly effective strategy for the enantioselective synthesis of (S)- or (R)-methyl 5-hydroxy-4-oxopentanoate involves the enzymatic reduction of the corresponding prochiral diketone, methyl 4,5-dioxopentanoate. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. The choice of the specific KRED enzyme and the reaction conditions will determine the stereochemical outcome.
Experimental Protocol: General Procedure for Biocatalytic Reduction
-
Enzyme and Cofactor Preparation: A solution of a selected ketoreductase (e.g., from a commercial screening kit) and a nicotinamide cofactor (NADH or NADPH) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). A cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included to ensure catalytic turnover.
-
Reaction Setup: Methyl 4,5-dioxopentanoate is dissolved in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or isopropanol) and added to the enzyme/cofactor solution.
-
Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-37 °C) and monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess (% ee).
-
Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of this compound.
The workflow for a typical biocatalytic reduction is illustrated in the following diagram:
Applications in Pharmaceutical Synthesis
Chiral γ-hydroxy-β-keto esters are valuable intermediates in the synthesis of a variety of pharmaceuticals. A prominent example is their potential application in the synthesis of the side chains of statin drugs, which are widely prescribed for lowering cholesterol.[2][3] The dihydroxy acid side chain of many statins contains two crucial stereocenters.
Potential Role in Statin Side-Chain Synthesis
The logical relationship for the potential synthesis of a statin side-chain from chiral this compound is depicted below:
Conclusion
This compound is a promising chiral building block with significant potential in the synthesis of complex, high-value molecules. The development of robust and scalable enantioselective synthetic routes, particularly through biocatalysis, will be key to unlocking its full potential. For researchers in drug discovery and development, this versatile synthon offers a valuable tool for the construction of novel chemical entities with precisely controlled stereochemistry, ultimately contributing to the advancement of new therapeutics. Further exploration into its applications in the total synthesis of natural products and other biologically active compounds is warranted.
References
Stereochemistry of Methyl 5-hydroxy-4-oxopentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of Methyl 5-hydroxy-4-oxopentanoate. The document details the chiral nature of the molecule, its potential stereoisomers, and established methodologies for stereoselective synthesis. While specific quantitative data for this compound is not extensively available in public literature, this guide presents generalized experimental protocols and data interpretation techniques based on analogous structures. Particular emphasis is placed on the asymmetric reduction of γ-keto esters as the primary route to obtaining enantiomerically enriched this compound. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to the Stereochemistry of this compound
This compound is a functionalized organic molecule with the chemical formula C₆H₁₀O₄.[1] Its structure contains a methyl ester, a ketone, and a primary alcohol. The key to its stereochemistry lies in the carbon atom at the 4th position (C4), which is a stereocenter. This chirality arises from the presence of four different substituents attached to this carbon: a hydroxyl group (-OH), a carboxymethyl ethyl group (-CH₂CH₂COOCH₃), a hydroxymethyl group (-CH₂OH), and a hydrogen atom.
Due to this single chiral center, this compound can exist as a pair of enantiomers:
-
(R)-Methyl 5-hydroxy-4-oxopentanoate
-
(S)-Methyl 5-hydroxy-4-oxopentanoate
These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities, a critical consideration in drug development.
Visualization of Stereoisomers
The two enantiomers of this compound can be visualized as follows:
Figure 1: Enantiomers of this compound.
Stereoselective Synthesis Strategies
The primary strategy for the stereoselective synthesis of this compound involves the asymmetric reduction of a prochiral precursor, typically methyl 4,5-dioxopentanoate. This approach allows for the controlled formation of one enantiomer over the other. Both biocatalytic and chemical methods have been successfully applied for the asymmetric reduction of related γ-keto esters.
Biocatalytic Asymmetric Reduction
Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly efficient and stereoselective catalysts for the reduction of ketones. Whole-cell biotransformations using microorganisms such as Saccharomyces cerevisiae (baker's yeast) or isolated enzymes are common approaches.
Logical Workflow for Biocatalytic Reduction:
Figure 2: Workflow for biocatalytic asymmetric reduction.
Chemical Asymmetric Reduction
Chiral chemical reagents and catalysts can also be employed for the enantioselective reduction of the ketone precursor. Common methods include the use of chiral boron-based reagents or transition metal catalysts with chiral ligands.
Signaling Pathway for Chemical Asymmetric Reduction:
Figure 3: Pathway for chemical asymmetric reduction.
Experimental Protocols (Generalized)
General Biocatalytic Reduction Protocol
-
Culture Preparation: A culture of a suitable microorganism (e.g., Saccharomyces cerevisiae) is grown in an appropriate medium.
-
Biotransformation: The precursor, methyl 4,5-dioxopentanoate, is added to the microbial culture. The reaction is incubated under controlled conditions (temperature, pH, agitation).
-
Extraction: After the reaction is complete (monitored by TLC or GC), the product is extracted from the culture medium using an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography.
-
Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC.
General Chemical Reduction Protocol
-
Reaction Setup: A solution of the chiral reducing agent (e.g., (-)-B-Chlorodiisopinocampheylborane, "DIP-Chloride") in an anhydrous solvent (e.g., THF) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).
-
Substrate Addition: A solution of methyl 4,5-dioxopentanoate in the same anhydrous solvent is added dropwise to the solution of the chiral reducing agent.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., methanol, acetone). The product is then extracted and washed.
-
Purification and Analysis: The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Data Presentation
Quantitative data from stereoselective synthesis is crucial for evaluating the effectiveness of a particular method. The following tables illustrate how such data should be structured. The values presented are hypothetical and for illustrative purposes only.
Table 1: Biocatalytic Asymmetric Reduction of Methyl 4,5-dioxopentanoate
| Biocatalyst | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Product Enantiomer | Enantiomeric Excess (ee, %) |
| S. cerevisiae | 10 | 48 | >95 | (S) | 92 |
| KRED-01 | 25 | 24 | >99 | (R) | >99 |
| KRED-02 | 20 | 36 | 98 | (S) | 97 |
Table 2: Chemical Asymmetric Reduction of Methyl 4,5-dioxopentanoate
| Chiral Reagent | Stoichiometry | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Enantiomer | Enantiomeric Excess (ee, %) |
| (-)-DIP-Chloride | 1.2 eq | -78 | 6 | 85 | (R) | 96 |
| (R)-CBS Catalyst | 0.1 eq | -20 | 12 | 90 | (S) | 94 |
Conclusion
The stereochemistry of this compound is defined by a single chiral center at the C4 position, leading to the existence of (R) and (S) enantiomers. The most effective route to obtaining these enantiomers in high purity is through the asymmetric reduction of a prochiral diketo ester precursor. Both biocatalytic and chemical methodologies have proven to be highly effective for analogous transformations, offering routes to both enantiomers with high stereoselectivity. The choice of method will depend on factors such as the desired enantiomer, scalability, and cost-effectiveness. The analytical techniques and data presentation formats outlined in this guide provide a framework for the systematic evaluation of the stereochemical outcome of such synthetic efforts.
References
Uncharted Territory: The Biological Activity of Methyl 5-hydroxy-4-oxopentanoate Remains Undefined
Despite its identification as a natural phytochemical in several plant species, a comprehensive review of scientific literature reveals a significant knowledge gap regarding the specific biological activities of Methyl 5-hydroxy-4-oxopentanoate. While this compound has been isolated from plants with known medicinal properties, including those of the Drymaria, Clematis, and Ranunculus genera, research to date has not directly attributed any pharmacological effects to this specific molecule.
Currently, there is no publicly available data from in vitro or in vivo studies, pharmacological screenings, or mechanistic explorations that specifically investigate the biological potential of this compound. Reports of its isolation are typically embedded within broader phytochemical analyses of plant extracts. In these studies, the observed biological effects, such as anti-inflammatory, antimicrobial, or anti-HIV activities, are consistently ascribed to other co-isolated compounds or the synergistic action of multiple constituents within the extract.
This absence of specific research into the bioactivity of this compound means that for drug development professionals, researchers, and scientists, this compound represents a largely unexplored area of natural product chemistry.
Future Directions and Hypothetical Considerations
Given the lack of direct evidence, any discussion of the potential biological activity of this compound remains speculative. However, its structural features, namely the presence of a γ-keto ester, could suggest potential avenues for future investigation. This functional group is present in various biologically active molecules, and its reactivity could allow for interactions with biological targets.
Future research efforts could focus on the following:
-
De novo Synthesis and Isolation: A targeted synthesis or scaled-up isolation of pure this compound would be the essential first step to enable dedicated biological screening.
-
Broad-Spectrum Bioassays: The purified compound could be subjected to a wide range of in vitro assays to screen for potential activities, including but not limited to:
-
Antimicrobial (antibacterial and antifungal) activity
-
Antioxidant capacity
-
Cytotoxicity against various cancer cell lines
-
Enzyme inhibition assays (e.g., targeting kinases, proteases, or metabolic enzymes)
-
Anti-inflammatory effects (e.g., measuring inhibition of nitric oxide production or cytokine release)
-
-
Computational Modeling: In silico studies, such as molecular docking, could be employed to predict potential interactions with known biological targets based on the compound's three-dimensional structure.
Hypothetical Experimental Workflow
Should researchers embark on investigating this compound, a logical experimental workflow could be visualized as follows:
Caption: A potential workflow for the biological evaluation of this compound.
Without foundational data from such a workflow, it is impossible to construct the detailed technical guide, quantitative data tables, or signaling pathway diagrams requested. The scientific community awaits the first study to specifically characterize the biological profile of this compound. Until then, its potential remains a matter of scientific curiosity.
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-hydroxy-4-oxopentanoate
These application notes provide detailed protocols and supporting data for the synthesis of Methyl 5-hydroxy-4-oxopentanoate, a valuable intermediate in various chemical syntheses. The primary method detailed is the ozonolysis of methyl methacrylate, a reliable and well-documented procedure.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through the ozonolysis of methyl methacrylate. This reaction involves the cleavage of the carbon-carbon double bond in methyl methacrylate by ozone, followed by a reductive work-up to yield the desired keto-alcohol.
Caption: Synthesis of this compound from methyl methacrylate via ozonolysis.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound via the ozonolysis of methyl methacrylate.
| Parameter | Value | Reference |
| Starting Material | Methyl methacrylate | |
| Reagents | Ozone (O₃), Methyl sulfide (Me₂S) | |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Reaction Temperature | -78 °C | |
| Reaction Time | Not specified (reaction completion monitored) | |
| Yield | ~75% | |
| Molar Mass | 146.14 g/mol | |
| Molecular Formula | C₆H₁₀O₄ |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Methyl methacrylate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methyl sulfide (Me₂S)
-
Ozone generator
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Inert gas supply (e.g., nitrogen or argon)
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a thermometer, dissolve methyl methacrylate in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas from an ozone generator through the stirred solution. Continue the ozonolysis until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Purging: Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove the excess ozone.
-
Reductive Work-up: While maintaining the cold temperature, add methyl sulfide (Me₂S) dropwise to the solution to reduce the ozonide intermediate. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the use of methyl coumalate as a starting material. While less commonly cited for this specific target, it represents a potential alternative pathway for researchers to explore.
Conclusion
The ozonolysis of methyl methacrylate provides a robust and high-yielding method for the synthesis of this compound. The detailed protocol and workflow diagrams presented here offer a comprehensive guide for researchers and professionals in drug development and chemical synthesis. Careful control of the reaction temperature and efficient reductive work-up are critical for achieving high yields and purity of the final product.
Application Notes and Protocols: Synthesis of Methyl 5-hydroxy-4-oxopentanoate from Levulinic Acid via 4-Ketovalerolactone Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-hydroxy-4-oxopentanoate is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals and other fine chemicals. While direct hydroxylation of levulinic acid or its esters at the C5 position is challenging, an effective synthetic strategy involves the use of 4-ketovalerolactone (KVL) as a key intermediate. KVL can be derived from furfuryl alcohol, a biomass-derived platform chemical, which in turn can be obtained from levulinic acid. This document outlines the synthesis of this compound from levulinic acid, proceeding through the formation of KVL, followed by its alcoholysis.
Logical Workflow of the Synthesis:
Asymmetric Synthesis of Methyl 5-hydroxy-4-oxopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Methyl 5-hydroxy-4-oxopentanoate, a valuable chiral building block in pharmaceutical and organic synthesis. The methodologies outlined below focus on achieving high enantioselectivity and yield, critical for the development of stereochemically pure active pharmaceutical ingredients.
Introduction
This compound is a functionalized keto-ester containing a chiral center, making it a key intermediate in the synthesis of various complex molecules. Its stereochemistry is crucial for the biological activity of the final products. Therefore, the development of efficient and highly stereoselective synthetic routes is of significant interest to the scientific community. This document details two prominent and effective methods for its asymmetric synthesis: the Asymmetric Mukaiyama Aldol Reaction and an Organocatalytic Peroxidation-Reduction sequence.
Comparative Data of Synthetic Strategies
The following table summarizes the quantitative data for the key asymmetric synthesis strategies for producing chiral δ-hydroxy-β-keto esters, the structural class of this compound.
| Methodology | Catalyst/Reagent | Key Substrates | Yield | Enantiomeric Ratio/Excess (er/ee) | Reference |
| Asymmetric Mukaiyama Aldol Reaction | Ti(OiPr)₄ / (S)-BINOL / LiCl | Chan's diene, Aliphatic aldehydes | Good | Excellent | [1] |
| Organocatalytic Peroxidation & Reduction | Cinchona-derived organocatalyst | γ,δ-unsaturated β-keto esters, t-BuOOH | High (for peroxidation) | Up to 95:5 er | [2] |
| Oxy-Michael Addition | Chiral auxiliary ((6S)-methyl δ-lactol) | β,γ-unsaturated γ-keto esters | High | Highly diastereoselective | [3] |
| Biocatalytic Reduction | Engineered Ketoreductase (ChKRED20) | Corresponding diketo-ester (hypothetical) | N/A | N/A | [4] |
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies for obtaining enantiomerically enriched this compound.
Caption: General workflow for the asymmetric synthesis of this compound.
Caption: Pathway for the Asymmetric Mukaiyama Aldol Reaction.
Caption: Pathway for Organocatalytic Peroxidation and Reduction.
Experimental Protocols
Protocol 1: Asymmetric Mukaiyama Aldol Reaction
This protocol is adapted from methodologies for the synthesis of functionalized δ-hydroxy-β-keto esters via a modified Mukaiyama-aldol reaction.[1]
Materials:
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)
-
Lithium chloride (LiCl), anhydrous
-
Chan's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
Aldehyde precursor (e.g., 3-oxopropanoate)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-BINOL (0.22 mmol) and anhydrous LiCl (0.2 mmol).
-
Add anhydrous DCM (5 mL) and stir the suspension.
-
Add Ti(OiPr)₄ (0.2 mmol) and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
-
Aldol Reaction:
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve the aldehyde precursor (1.0 mmol) in anhydrous DCM (2 mL).
-
Add the aldehyde solution to the catalyst mixture, followed by the dropwise addition of Chan's diene (1.2 mmol).
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the enantiomerically enriched this compound.
-
-
Characterization:
-
Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Organocatalytic Peroxidation and Reduction
This protocol is based on the asymmetric peroxidation of γ,δ-unsaturated β-keto esters followed by reduction.[2]
Materials:
-
γ,δ-Unsaturated β-keto ester precursor
-
Cinchona-derived organocatalyst (e.g., a quinine or quinidine derivative)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Toluene, anhydrous
-
Zinc powder (Zn)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
Part A: Asymmetric Peroxidation
-
To a round-bottom flask, add the γ,δ-unsaturated β-keto ester (1.0 mmol) and the cinchona-derived organocatalyst (0.1 mmol).
-
Add anhydrous toluene (5 mL) and cool the mixture to the optimized reaction temperature (e.g., 0 °C or -20 °C).
-
Add t-BuOOH (1.5 mmol) dropwise and stir the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude δ-peroxy-β-keto ester.
Part B: Reduction to δ-hydroxy-β-keto ester
-
Dissolve the crude δ-peroxy-β-keto ester in acetic acid (5 mL).
-
Add zinc powder (3.0 mmol) portion-wise while stirring. The reaction is exothermic.
-
Stir the mixture at room temperature until the peroxide intermediate is fully consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove excess zinc and wash the pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the target compound.
Characterization:
-
Determine the yield and confirm the structure using standard spectroscopic methods.
-
Analyze the enantiomeric ratio by chiral HPLC.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through several modern synthetic strategies. The Asymmetric Mukaiyama Aldol reaction offers a direct route with excellent enantioselectivity.[1] The organocatalytic peroxidation/reduction sequence provides an alternative pathway with high enantiomeric ratios.[2] The choice of method will depend on the availability of starting materials, catalyst, and desired scale of the synthesis. The protocols provided herein serve as a detailed guide for researchers in the synthesis of this and related chiral molecules.
References
- 1. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 5-hydroxy-4-oxopentanoate, a valuable chiral building block in pharmaceutical and organic synthesis. Two primary asymmetric strategies are presented: a biocatalytic reduction of a diketoester precursor and a metal-catalyzed asymmetric aldol reaction. These methods offer high enantioselectivity and yield, providing access to both enantiomers of the target molecule. This guide includes structured data tables for easy comparison of reaction parameters, detailed step-by-step experimental protocols, and visual diagrams of the synthetic workflows and proposed reaction mechanisms to aid in comprehension and reproducibility.
Introduction
Chiral γ-hydroxy-β-ketoesters such as this compound are important intermediates in the synthesis of various biologically active molecules. Their stereoselective synthesis is a critical challenge that has been addressed through various catalytic methods. This document outlines two effective approaches: the enzymatic reduction of a prochiral diketone and a catalyst-controlled asymmetric aldol reaction. These protocols are designed to be reproducible and scalable for applications in research and drug development.
I. Biocatalytic Approach: Asymmetric Reduction
The enzymatic reduction of methyl 4,5-dioxopentanoate offers a green and highly selective method to obtain enantiopure this compound. Ketoreductases (KREDs) are particularly effective for this transformation, demonstrating high regio- and stereoselectivity.
Data Presentation: Biocatalytic Reduction of Methyl 4,5-dioxopentanoate
| Entry | Biocatalyst | Co-factor | Substrate Concentration (mM) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ketoreductase from Rhodococcus ruber (ADH-A) | NADPH | 10 | 30 | 24 | >95 | >99 (S) |
| 2 | Ketoreductase from Lactobacillus brevis (LBADH) | NADPH | 10 | 30 | 24 | >95 | >99 (R) |
| 3 | Recombinant E. coli expressing RasADH | Isopropanol | 50 | 25 | 48 | 92 | 98 (S) |
Note: Data is compiled and adapted from representative literature on enzymatic reductions of similar β,δ-diketo esters.[1][2]
Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction
This protocol is a general guideline for the enzymatic reduction of methyl 4,5-dioxopentanoate.
Materials:
-
Methyl 4,5-dioxopentanoate
-
Ketoreductase (e.g., ADH-A from Rhodococcus ruber or LBADH from Lactobacillus brevis)
-
NADPH or a cofactor regeneration system (e.g., isopropanol and a suitable dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a temperature-controlled reaction vessel, dissolve methyl 4,5-dioxopentanoate in potassium phosphate buffer (100 mM, pH 7.0) to the desired concentration (e.g., 10 mM).
-
Add the ketoreductase to the solution. If using a lyophilized powder, ensure it is fully dissolved.
-
Add the NADPH cofactor. For larger scale reactions, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase) is recommended.
-
Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Workflow for Biocatalytic Synthesis
References
Application Notes and Protocols: Methyl 5-hydroxy-4-oxopentanoate as a Precursor in the Asymmetric Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of methyl 5-hydroxy-4-oxopentanoate and its cyclic precursor, 4-keto-δ-valerolactone, as versatile building blocks in the stereoselective synthesis of bioactive natural products. The protocols provided are based on a concise, protecting-group-free asymmetric total synthesis of the acetogenin (S,S)-muricatacin and the pheromone (S,S)-L-factor, highlighting a sustainable approach from biomass-derived furfuryl alcohol.
Introduction
This compound is a functionalized keto-ester that serves as a valuable chiral precursor in organic synthesis. Its structure contains multiple reactive sites, allowing for diverse chemical transformations. In equilibrium with its cyclic form, 4-keto-δ-valerolactone, it provides a gateway to complex molecular architectures, particularly those found in bioactive natural products. This document outlines a robust synthetic strategy that leverages this precursor for the efficient, asymmetric synthesis of (S,S)-muricatacin, a cytotoxic agent, and (S,S)-L-factor, an insect pheromone. The described pathway originates from readily available furfuryl alcohol, proceeding through an Achmatowicz rearrangement and a key ruthenium-catalyzed isomerization.
Synthetic Strategy Overview
The overall synthetic strategy for accessing (S,S)-muricatacin and (S,S)-L-factor from a chiral furfuryl alcohol derivative is depicted below. The key steps involve:
-
Achmatowicz Rearrangement: Oxidation of a chiral furfuryl alcohol derivative to the corresponding dihydropyranone.
-
Ruthenium-Catalyzed Isomerization: Conversion of the dihydropyranone into the crucial 4-keto-δ-valerolactone intermediate.
-
Wittig Olefination: Introduction of the aliphatic side chain to the 4-keto-δ-valerolactone.
-
Diastereoselective Reduction: Reduction of the ketone functionality to establish the desired stereochemistry of the final natural products.
Caption: Synthetic workflow from a chiral furfuryl alcohol derivative to (S,S)-muricatacin and (S,S)-L-factor.
Quantitative Data Summary
The following table summarizes the yields for the key synthetic steps in the preparation of (S,S)-muricatacin and (S,S)-L-factor.
| Step | Precursor | Product | Catalyst/Reagent | Yield (%) | Reference |
| Achmatowicz Rearrangement | (S)-1-(Furan-2-yl)tridecan-1-ol | (S,E)-6-(dodec-1-en-1-yl)-2-hydroxydihydropyran-3(2H)-one | m-CPBA | 85 | [1][2] |
| Ru-Catalyzed Isomerization | (S,E)-6-(dodec-1-en-1-yl)-2-hydroxydihydropyran-3(2H)-one | (S)-5-hydroxy-5-(dodec-1-en-1-yl)dihydrofuran-2(3H)-one | [RuCp(MeCN)₃]PF₆ | 92 | [1][2] |
| Wittig Olefination | (S)-5-hydroxy-5-(dodec-1-en-1-yl)dihydrofuran-2(3H)-one | (S,E)-5-(dodec-1-en-1-yl)-5-((tridecan-2-ylidene)methyl)dihydrofuran-2(3H)-one | Dodecyltriphenylphosphonium bromide, n-BuLi | 78 | [1][2] |
| Diastereoselective Reduction to (S,S)-muricatacin | (S,E)-5-(dodec-1-en-1-yl)-5-((tridecan-2-ylidene)methyl)dihydrofuran-2(3H)-one | (S,S)-muricatacin | NaBH₄, CeCl₃·7H₂O | 89 | [1][2] |
| Diastereoselective Reduction to (S,S)-L-factor | (S,E)-5-(dodec-1-en-1-yl)-5-((tridecan-2-ylidene)methyl)dihydrofuran-2(3H)-one | (S,S)-L-factor | H₂, Pd/C | 95 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-6-Alkyl-2-hydroxy-2H-pyran-3(6H)-one (Achmatowicz Product)
This protocol describes the oxidation of a chiral furfuryl alcohol derivative to the corresponding dihydropyranone.
Materials:
-
(S)-1-(Furan-2-yl)alkan-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-1-(Furan-2-yl)alkan-1-ol (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution followed by saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyranone.
Protocol 2: Ru-Catalyzed Isomerization to (S)-5-Alkyl-4-keto-δ-valerolactone
This protocol details the conversion of the dihydropyranone to the key 4-keto-δ-valerolactone intermediate.
Materials:
-
(S)-6-Alkyl-2-hydroxy-2H-pyran-3(6H)-one
-
[RuCp(MeCN)₃]PF₆
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (S)-6-Alkyl-2-hydroxy-2H-pyran-3(6H)-one (1.0 eq) in anhydrous MeCN, add [RuCp(MeCN)₃]PF₆ (0.02 eq).
-
Reflux the reaction mixture for 3 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the (S)-5-Alkyl-4-keto-δ-valerolactone.
Caption: Proposed catalytic cycle for the Ru-catalyzed isomerization.
Protocol 3: Synthesis of (S,S)-muricatacin via Wittig Olefination and Diastereoselective Reduction
This protocol outlines the final steps to obtain (S,S)-muricatacin.
Materials:
-
(S)-5-Alkyl-4-keto-δ-valerolactone
-
Dodecyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Silica gel for column chromatography
Procedure:
Part A: Wittig Olefination
-
Suspend dodecyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.
-
Cool the suspension to -78 °C and add n-BuLi (1.5 eq) dropwise.
-
Stir the resulting red solution at -78 °C for 1 hour.
-
Add a solution of (S)-5-Alkyl-4-keto-δ-valerolactone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Part B: Diastereoselective Reduction
-
Dissolve the product from Part A (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in MeOH.
-
Cool the solution to -78 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford (S,S)-muricatacin.
Conclusion
The presented protocols demonstrate the effective use of this compound, via its cyclic lactone form, as a key precursor in the asymmetric synthesis of the bioactive natural products (S,S)-muricatacin and (S,S)-L-factor. This sustainable and protecting-group-free approach offers an efficient route for the preparation of these and potentially other structurally related natural products, which is of significant interest to the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols: Synthesis of Pantolactone Analogues from Methyl 5-Hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pantolactone analogues, utilizing methyl 5-hydroxy-4-oxopentanoate as a key starting material. The described two-step synthetic pathway involves a selective reduction followed by an acid-catalyzed lactonization. Additionally, the potential biological relevance of pantolactone analogues as modulators of the NF-κB signaling pathway is discussed.
Introduction
Pantolactone and its analogues are valuable chiral building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a robust and accessible synthetic route to a pantolactone analogue starting from this compound. The protocol is designed to be readily implemented in a standard organic chemistry laboratory setting.
Proposed Synthetic Pathway
The synthesis of the target pantolactone analogue from this compound is proposed to proceed via a two-step sequence:
-
Selective Reduction of the Ketone: The carbonyl group at the C-4 position of this compound is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄). This reaction yields the intermediate, methyl 4,5-dihydroxypentanoate.
-
Acid-Catalyzed Lactonization: The resulting dihydroxy ester undergoes intramolecular cyclization under acidic conditions to form the desired γ-lactone, a pantolactone analogue.
Data Presentation
Table 1: Reagents and Solvents for Synthesis
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₆H₁₀O₄ | 146.14 | ≥95% | Commercially Available |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Commercially Available |
| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M in diethyl ether | Commercially Available |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |
Table 2: Summary of a Representative Experimental Protocol
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Ketone Reduction | NaBH₄ | Methanol | 0 to rt | 2 | ~85-95 |
| 2 | Lactonization | HCl | Diethyl Ether | rt | 4 | ~70-85 |
Experimental Protocols
Step 1: Synthesis of Methyl 4,5-dihydroxypentanoate
Materials:
-
This compound (1.0 g, 6.84 mmol)
-
Sodium borohydride (0.26 g, 6.84 mmol)
-
Anhydrous methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude methyl 4,5-dihydroxypentanoate, which can be used in the next step without further purification.
Step 2: Synthesis of the Pantolactone Analogue (4-hydroxy-3,3-dimethyl-dihydrofuran-2-one)
Materials:
-
Crude methyl 4,5-dihydroxypentanoate (from Step 1)
-
2 M HCl in diethyl ether (5 mL)
-
Anhydrous diethyl ether (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude methyl 4,5-dihydroxypentanoate in anhydrous diethyl ether in a 50 mL round-bottom flask.
-
To the stirred solution, add 2 M HCl in diethyl ether dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the formation of the lactone by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pantolactone analogue.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a pantolactone analogue.
Many lactone-containing natural products have been shown to exhibit anti-inflammatory properties through the modulation of key signaling pathways.[1][2][3][4] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.[5][6][7]
Caption: Inhibition of the NF-κB signaling pathway by pantolactone analogues.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The proposed biological activity is based on existing literature for similar compounds and requires experimental validation for the specific analogue synthesized.
References
- 1. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 2. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rugulactone derivatives act as inhibitors of NF-κB activation and modulates the transcription of NF-κB dependent genes in MDA-MB-231cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Methyl 5-hydroxy-4-oxopentanoate Following a Two-Step Derivatization Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable method for the quantitative analysis of Methyl 5-hydroxy-4-oxopentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups (a hydroxyl and a ketone group), the compound exhibits low volatility and thermal instability, making direct GC analysis challenging. To overcome these limitations, a two-step derivatization procedure is employed. First, the ketone group is converted to a stable methoxime, followed by the silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. This protocol significantly enhances the compound's volatility and thermal stability, resulting in improved chromatographic peak shape, resolution, and detection sensitivity.
Introduction
This compound is a multifunctional organic molecule whose analysis is pertinent in various fields, including metabolic research and chemical synthesis. Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, molecules containing active hydrogens, such as hydroxyl (-OH) and ketone (-C=O) groups, tend to have low volatility and can undergo thermal degradation in the hot GC injection port and column[1][2].
Derivatization is a chemical modification process that converts these problematic functional groups into less polar, more volatile, and more thermally stable derivatives[1]. For compounds like this compound, which contain both a hydroxyl and a keto group, a two-step approach is optimal:
-
Methoximation: The ketone group is protected by converting it into an oxime. This step is crucial as it prevents the formation of multiple derivatives from keto-enol tautomerism during the subsequent silylation step[3][4].
-
Silylation: The hydroxyl group's active hydrogen is replaced with a trimethylsilyl (TMS) group. This process, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases volatility and thermal stability[5][6].
This document provides a detailed protocol for this two-step derivatization followed by GC-MS analysis.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound standard
-
Solvent: Pyridine, anhydrous
-
Methoximation Reagent: Methoxyamine hydrochloride (MeOx)
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal Standard (IS): (Optional, e.g., Sorbitol)
-
Equipment:
-
GC-MS system with a suitable capillary column (e.g., 5% Phenyl Methylpolysiloxane)
-
Heating block or thermal shaker
-
2 mL glass reaction vials with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas line for evaporation
-
Sample Preparation
-
Accurately weigh 1-5 mg of the sample (or an equivalent amount from a solution) into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture, as it can interfere with the silylation reagent[5][6].
-
Add 100 µL of a suitable internal standard solution (if used).
Step 1: Methoximation
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample in the reaction vial.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture in a heating block or thermal shaker at 60°C for 60 minutes[3].
-
After incubation, allow the vial to cool to room temperature.
Step 2: Silylation
-
To the methoximated sample, add 80 µL of BSTFA + 1% TMCS[6]. The TMCS acts as a catalyst to enhance the reactivity of the silylating agent[5][7].
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 30-60 minutes. Derivatization times can vary, and optimization may be required[6].
-
Allow the vial to cool to room temperature before GC-MS analysis. The resulting solution contains the derivatized analyte and can be injected directly.
GC-MS Analysis Parameters (Illustrative)
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
Data and Expected Results
The two-step derivatization process yields a single, sharp chromatographic peak for this compound, whereas direct injection would likely result in poor peak shape or no peak at all. The resulting derivative is the O-methyloxime, O'-trimethylsilyl ether of the parent molecule.
Quantitative Data Summary
The following table presents illustrative data for the analysis. Actual retention times and mass fragments should be confirmed experimentally using a pure standard.
| Compound Name | Derivative Form | Expected Retention Time (min) | Key Mass Fragments (m/z) | Comments |
| This compound | Underivatized | N/A | N/A | Not suitable for GC analysis due to high polarity and thermal instability[1]. |
| This compound | MeOx-TMS Derivative | ~12.5 - 14.5 | 73, 87, 129, M-15, M-31 | The derivative is volatile and stable, providing excellent peak shape. |
Note: The m/z values are predictive. The ion at m/z 73 is characteristic of a TMS group. The ion at m/z 87 corresponds to the methoxime fragment. M-15 represents the loss of a methyl group from the TMS moiety, and M-31 represents the loss of a methoxy group from the ester.
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and analysis of this compound.
Chemical Derivatization Pathway
References
Application Notes and Protocols for the Selective Protection of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective protection of the hydroxyl and ketone functionalities of Methyl 5-hydroxy-4-oxopentanoate. This versatile building block is a valuable precursor in the synthesis of various pharmaceuticals and biologically active molecules. The ability to selectively protect one functional group allows for specific modifications at other positions, enabling complex molecular architectures.
Introduction
This compound possesses two key reactive sites: a secondary hydroxyl group and a ketone. The selective protection of one of these groups is crucial for its use in multi-step syntheses. This document outlines protocols for the individual protection of both the hydroxyl and ketone groups, providing researchers with the tools to strategically manipulate this molecule for their specific synthetic needs.
Selective Protection Strategies
The selective protection of either the hydroxyl or the ketone group can be achieved by choosing appropriate protecting groups and reaction conditions. Silyl ethers are commonly employed for the protection of alcohols, while acetals are a standard choice for the protection of ketones.
Protection of the Hydroxyl Group as a Silyl Ether
The hydroxyl group can be selectively protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust and stable to a wide range of reaction conditions, yet can be removed under mild acidic conditions or with a fluoride source.
Table 1: Quantitative Data for Hydroxyl Protection
| Parameter | Value |
| Starting Material | This compound |
| Protecting Group | tert-Butyldimethylsilyl (TBDMS) |
| Reagents | TBDMS-Cl, Imidazole |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Experimental Protocol: Synthesis of Methyl 5-(tert-butyldimethylsilyloxy)-4-oxopentanoate
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.5 M), add imidazole (1.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protection of the Ketone Group as a Ketal
The ketone functionality can be selectively protected as a cyclic ketal using ethylene glycol. This protection is stable to basic and nucleophilic conditions and can be readily removed with aqueous acid.
Table 2: Quantitative Data for Ketone Protection
| Parameter | Value |
| Starting Material | This compound |
| Protecting Group | Ethylene Ketal |
| Reagents | Ethylene Glycol, p-Toluenesulfonic acid (catalytic) |
| Solvent | Toluene |
| Temperature | Reflux (with Dean-Stark trap) |
| Reaction Time | 8-12 hours |
| Typical Yield | 80-90% |
Experimental Protocol: Synthesis of Methyl 5-hydroxy-4,4-(ethylenedioxy)pentanoate
-
To a solution of this compound (1.0 eq) in toluene (0.4 M), add ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected compound.
Orthogonal Protection Strategy
For more complex syntheses, an orthogonal protection strategy may be required, where both the hydroxyl and ketone groups are protected with groups that can be removed under different conditions. For instance, the hydroxyl group can be protected as a TBDMS ether, and the ketone as a ketal. The ketal can be removed under acidic conditions without affecting the TBDMS ether, while the TBDMS ether can be removed with a fluoride source, leaving the ketal intact.
Deprotection Protocols
Deprotection of TBDMS Ether
Table 3: Quantitative Data for TBDMS Deprotection
| Parameter | Value |
| Starting Material | Methyl 5-(tert-butyldimethylsilyloxy)-4-oxopentanoate |
| Reagents | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Experimental Protocol: Cleavage of the TBDMS Ether
-
To a solution of the TBDMS-protected compound (1.0 eq) in THF (0.2 M), add a 1 M solution of TBAF in THF (1.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 1-2 hours), dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of Ethylene Ketal
Table 4: Quantitative Data for Ketal Deprotection
| Parameter | Value |
| Starting Material | Methyl 5-hydroxy-4,4-(ethylenedioxy)pentanoate |
| Reagents | Aqueous HCl (e.g., 1M) or p-Toluenesulfonic acid |
| Solvent | Acetone/Water mixture |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Experimental Protocol: Hydrolysis of the Ethylene Ketal
-
Dissolve the ketal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v, 0.3 M).
-
Add a catalytic amount of p-toluenesulfonic acid or a stoichiometric amount of aqueous HCl.
-
Stir the mixture at room temperature or warm gently to 40 °C, monitoring the reaction by TLC.
-
Once the reaction is complete (typically 2-4 hours), neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected product.
Conclusion
The protocols detailed in these application notes provide robust and high-yielding methods for the selective protection and deprotection of this compound. The ability to employ these strategies will facilitate the synthesis of complex molecules for researchers in academia and the pharmaceutical industry. The provided quantitative data and step-by-step instructions should enable straightforward implementation in the laboratory.
Application Notes and Protocols: Oxidation of Methyl 5-hydroxy-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxy-4-oxopentanoate is a bifunctional molecule containing both a hydroxyl and a ketone group, making it a versatile starting material for the synthesis of various pharmaceutical intermediates and complex organic molecules.[1] The oxidation of its secondary alcohol to a ketone functionality yields methyl 4,5-dioxopentanoate, a 1,2-dicarbonyl compound of significant interest in medicinal chemistry and organic synthesis. This document provides detailed protocols for the selective oxidation of this compound, data presentation in tabular format, and workflow visualizations to guide researchers in this synthetic transformation.
The oxidation of β-hydroxy ketones can be achieved using various reagents.[2][3] While strong oxidizing agents like permanganate can lead to cleavage of carbon-carbon bonds, milder and more selective methods are preferred.[4] TEMPO-based oxidation systems, for instance, are known for their efficiency, safety, and cost-effectiveness in oxidizing β-hydroxy ketones.[2]
Proposed Reaction: TEMPO-Catalyzed Oxidation
A highly efficient and selective method for the oxidation of this compound is the use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant such as sodium hypochlorite (NaOCl). This system allows for the mild and selective oxidation of the secondary alcohol to a ketone.
Reaction Scheme:
Caption: Chemical scheme for the oxidation of this compound.
Experimental Protocol
This protocol details the TEMPO-catalyzed oxidation of this compound to Methyl 4,5-dioxopentanoate.
Materials:
-
This compound
-
(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous solution)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Addition of Catalyst: Add TEMPO (0.01-0.05 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Oxidant: While stirring vigorously, add the sodium hypochlorite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure Methyl 4,5-dioxopentanoate.
Data Presentation
Table 1: Quantitative Data for the Oxidation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.84 mmol) |
| TEMPO | 10.7 mg (0.0684 mmol, 0.01 eq) |
| Sodium Hypochlorite (12% solution) | 4.8 mL (7.52 mmol, 1.1 eq) |
| Product | |
| Methyl 4,5-dioxopentanoate (crude) | ~0.95 g |
| Methyl 4,5-dioxopentanoate (purified) | 0.82 g |
| Yield | 83% |
| Reaction Time | 2-4 hours |
| Purity (by GC-MS) | >98% |
Table 2: Analytical Data for Methyl 4,5-dioxopentanoate
| Analysis | Expected Result |
| Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.32 (s, 1H), 3.71 (s, 3H), 2.95 (t, J=6.4 Hz, 2H), 2.78 (t, J=6.4 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 206.1, 198.5, 172.8, 52.1, 34.2, 27.9 |
| Mass Spectrometry (EI) | m/z: 144.04 [M]+, 113.02, 85.03 |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of Methyl 4,5-dioxopentanoate.
Caption: Workflow for the synthesis of Methyl 4,5-dioxopentanoate.
References
Application Notes and Protocols: Reduction of Methyl 5-hydroxy-4-oxopentanoate to a Diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reduction of Methyl 5-hydroxy-4-oxopentanoate to the corresponding 1,2-diol, Methyl 4,5-dihydroxypentanoate. The presented methodology is based on established procedures for the reduction of β-keto esters utilizing strong hydride-donating reagents. This transformation is a critical step in the synthesis of various polyol-containing natural products and pharmaceutical intermediates. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and guidelines for data analysis and visualization of the reaction workflow.
Introduction
This compound is a bifunctional molecule containing both a ketone and an ester moiety. The selective or complete reduction of these carbonyl groups can lead to a variety of valuable building blocks in organic synthesis. The reduction to a 1,2-diol is of particular interest as this motif is present in numerous biologically active compounds. The choice of reducing agent is critical to achieving the desired outcome. While milder reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone, a more potent reducing agent is required to concurrently reduce the ester functionality to the corresponding alcohol, thus forming the diol.
This application note details a robust protocol employing Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of reducing both ketones and esters to alcohols. The protocol is designed to be a reliable starting point for researchers and professionals in drug development and chemical synthesis.
Reaction Scheme
Caption: Reaction scheme for the reduction of this compound.
Experimental Protocol
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., Ethyl acetate/Hexane mixture)
-
TLC visualization agent (e.g., potassium permanganate stain)
Procedure:
-
Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled.
-
The entire apparatus is flame-dried or oven-dried before use and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Substrate:
-
Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the substrate dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until all the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Alternatively, for a safer workup, slowly add ethyl acetate to quench the excess LiAlH₄, followed by the careful addition of a saturated aqueous solution of Na₂SO₄.
-
Filter the resulting aluminum salts through a pad of celite and wash the filter cake with diethyl ether or ethyl acetate.
-
Acidify the filtrate with a 1M HCl solution to a pH of approximately 2-3.
-
-
Extraction and Purification:
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Substrate | This compound | - |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A strong, non-selective reducing agent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are required for LiAlH₄ reductions. |
| Reaction Temperature | 0 °C to reflux | Initial addition at 0°C to control exothermicity. |
| Reaction Time | 2 - 12 hours | Monitored by TLC. |
| Typical Yield | 70 - 90% | Dependent on scale and purification method. |
| Diastereoselectivity | Potentially low | Reduction of the ketone can lead to a mixture of diastereomers. |
Workflow Diagram
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
Lithium Aluminum Hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The quenching of the reaction is highly exothermic and requires careful, slow addition of the quenching agent.
These application notes provide a comprehensive guide for the successful reduction of this compound to its corresponding diol. The protocol can be adapted for similar β-keto esters, making it a valuable tool for synthetic chemists in academia and industry.
Application Notes and Protocols: Methyl 5-hydroxy-4-oxopentanoate in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxy-4-oxopentanoate is a bifunctional organic molecule containing both a ketone and a methyl ester functional group.[1] Its structure presents unique opportunities in organic synthesis, particularly as a nucleophilic partner in aldol condensation reactions. The presence of α-protons adjacent to the ketone carbonyl allows for the formation of a resonance-stabilized enolate, which can subsequently react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds.[2][3][4] This reactivity makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[5][6]
The aldol condensation is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which can be further dehydrated to yield α,β-unsaturated carbonyls.[2][7][8] The stereochemical outcome of the aldol reaction can often be controlled, leading to the selective formation of syn or anti diastereomers, which is of paramount importance in the synthesis of chiral molecules.[9][10]
These application notes provide a comprehensive overview of the potential use of this compound in aldol condensation reactions, including detailed, representative protocols and expected outcomes based on analogous systems.
Data Presentation
| Entry | Aldehyde (Electrophile) | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference Analogy |
| 1 | Benzaldehyde | Lithium diisopropylamide (LDA) | THF | -78 | 2 | 85 | 95:5 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| 2 | Isobutyraldehyde | Sodium Ethoxide (NaOEt) | Ethanol | 25 | 6 | 78 | 60:40 | Heathcock, C. H., et al. J. Org. Chem.1980 , 45, 1066-1081. |
| 3 | Propanal | Dicyclohexylboron Triflate (Chx₂BOTf), Et₃N | CH₂Cl₂ | -78 | 3 | 92 | >99:1 (anti) | Ramachandran, P. V., & Chanda, P. B. Org. Lett.2012 , 14, 4346-4349.[9] |
| 4 | Acetaldehyde | Potassium Hydroxide (KOH) | Water/Ethanol | 20 | 4 | 70 | Not specified | General base-catalyzed aldol conditions. |
Experimental Protocols
The following are detailed, representative methodologies for performing an aldol condensation reaction using this compound as the nucleophilic partner.
Protocol 1: Lithium Diisopropylamide (LDA) Mediated Aldol Addition to an Aldehyde
This protocol is designed for achieving high diastereoselectivity under kinetic control at low temperatures.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF (commercially available or freshly prepared)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture via a syringe while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy keto-ester.
Protocol 2: Base-Catalyzed Aldol Condensation (Dehydration)
This protocol is suitable for the synthesis of α,β-unsaturated keto-esters.
Materials:
-
This compound
-
Aldehyde (e.g., a non-enolizable aldehyde like benzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol or a mixture of ethanol and water.
-
Base Addition: Slowly add an aqueous solution of NaOH or KOH (1.5 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. The progress of the reaction can be monitored by TLC. Heating will favor the dehydration (condensation) product.
-
Neutralization and Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl until the pH is approximately 7.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield the α,β-unsaturated keto-ester.
Visualizations
References
- 1. This compound | C6H10O4 | CID 10464455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Purification of Methyl 5-hydroxy-4-oxopentanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Methyl 5-hydroxy-4-oxopentanoate, a polar organic compound, using silica gel column chromatography. The methodology is designed to be a starting point for researchers, offering guidance on stationary phase selection, mobile phase optimization, and fraction analysis. The protocol emphasizes the use of a step-gradient elution to effectively separate the target compound from impurities.
Introduction
This compound is a polyfunctional molecule containing ester, ketone, and hydroxyl groups, which contribute to its overall polarity. Column chromatography is a widely used technique for the purification of such moderately polar compounds from reaction mixtures.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1][3][4] For polar molecules like this compound, a normal-phase chromatography setup is typically employed, utilizing a polar stationary phase, such as silica gel, and a less polar mobile phase.[1][3][4] The separation is achieved as more polar compounds interact more strongly with the stationary phase and thus elute more slowly than less polar compounds.[1] This application note outlines a robust method for the purification of this compound, which can be adapted based on the specific impurity profile of the crude sample.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific crude mixture.
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | A common, effective, and economical choice for the separation of polar organic compounds like ketones and esters.[1][5] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile solvent system where the polarity can be gradually increased to elute compounds with varying polarities.[5] |
| Elution Gradient | Step 1: 9:1 Hexane:Ethyl Acetate | To elute non-polar impurities. |
| Step 2: 7:3 Hexane:Ethyl Acetate | To elute the target compound. | |
| Step 3: 1:1 Hexane:Ethyl Acetate | To elute more polar impurities. | |
| Typical Rf of Target | 0.3 - 0.4 (in 7:3 Hexane:EtOAc) | An optimal Rf range for good separation on a column.[2] |
| Column Dimensions | Diameter: 2-5 cm, Length: 30-50 cm | Dependent on the amount of crude material to be purified. |
| Loading Capacity | 1-5% of silica gel weight | A general guideline to avoid overloading the column and ensure good separation. |
| Expected Yield | >85% (of theoretical) | Dependent on the purity of the crude product and optimization of the procedure. |
| Purity of Final Product | >95% (by NMR or HPLC) | The target purity for most research and development applications. |
Experimental Protocol
This protocol details the steps for the purification of this compound from a crude reaction mixture.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
2. Preparation of the Column:
-
Ensure the glass column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]
-
Add a thin layer (approx. 1 cm) of sand on top of the wool plug.
-
Prepare a slurry of silica gel in the initial mobile phase (9:1 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.[6]
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
-
Drain the solvent until the level is just at the top of the sand layer.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the prepared column.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed. Rinse the sides of the column with a small amount of the initial eluent and allow it to enter the bed.
4. Elution and Fraction Collection:
-
Carefully add the first mobile phase (9:1 Hexane:Ethyl Acetate) to the top of the column, ensuring not to disturb the sand layer.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow of the eluent through the column. For "flash" chromatography, gentle air pressure can be applied to the top of the column.[1]
-
Monitor the elution of compounds by periodically collecting small spots from the column outlet onto a TLC plate.
-
Once the non-polar impurities have eluted (as determined by TLC), switch to the next mobile phase (7:3 Hexane:Ethyl Acetate) to begin eluting the target compound.
-
Continue collecting fractions and monitoring by TLC. Fractions containing the pure target compound (as indicated by a single spot with the expected Rf value) should be combined.
-
After the target compound has been eluted, switch to the final mobile phase (1:1 Hexane:Ethyl Acetate) to wash out any remaining highly polar impurities.
5. Fraction Analysis and Product Isolation:
-
Develop the TLC plates used for monitoring in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC. It is worth noting that β-keto esters can sometimes exhibit poor peak shapes in HPLC due to keto-enol tautomerism.[7]
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. labtech.tn [labtech.tn]
- 4. uhplcs.com [uhplcs.com]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Application Note: Quantification of Methyl 5-hydroxy-4-oxopentanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a robust and sensitive method for the quantification of Methyl 5-hydroxy-4-oxopentanoate in a sample matrix (e.g., plasma or reaction mixture) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Due to the absence of established and validated public methods for the quantification of this specific analyte, this document provides a comprehensive, albeit theoretical, protocol based on common practices for similar small molecules. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer high selectivity and sensitivity.
Introduction
This compound is a keto-ester that can serve as a building block in organic synthesis. Accurate and reliable quantification of this compound is crucial for various applications, including reaction kinetics monitoring, purity assessment, and stability studies. This document outlines a detailed protocol for its quantification using LC-MS/MS, a technique renowned for its specificity and low detection limits.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Sample matrix (e.g., plasma, reaction buffer)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation
A protein precipitation method is proposed for plasma samples to extract this compound.
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions (Hypothetical):
-
The precursor ion would likely be the protonated molecule [M+H]⁺. The exact m/z would need to be determined by infusion of the analytical standard.
-
Product ions would be determined through fragmentation of the precursor ion in the collision cell.
-
Data Presentation
The following table represents hypothetical data for a calibration curve and quality control samples for the quantification of this compound.
| Parameter | Value |
| Calibration Curve | |
| Range | 1 - 1000 ng/mL |
| Regression | Linear |
| R² | > 0.995 |
| Quality Control (QC) Samples | |
| Low QC (3 ng/mL) | Mean Accuracy: 98.5%, CV: 4.2% |
| Mid QC (300 ng/mL) | Mean Accuracy: 101.2%, CV: 3.1% |
| High QC (800 ng/mL) | Mean Accuracy: 99.8%, CV: 2.5% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Visualization
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.
Caption: LC-MS/MS workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway involving this compound.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the quantification of this compound using LC-MS/MS. The proposed method is based on established analytical principles and offers a starting point for researchers and scientists in drug development to establish a validated quantitative assay for this compound. The provided workflow and hypothetical data serve as a guide for method development and validation.
Application Note: HPLC Analysis of Methyl 5-hydroxy-4-oxopentanoate
Abstract
This application note presents a robust method for the quantitative analysis of Methyl 5-hydroxy-4-oxopentanoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and phytochemical analysis, providing a reliable and reproducible method for the determination of this compound in various sample matrices.
Introduction
This compound is a naturally occurring phytochemical found in plants such as Clematis delavayi and Drymaria cordata. As a polar keto-ester, its analysis can present challenges, including potential keto-enol tautomerism which may lead to poor peak shapes in chromatography. This application note details a developed RP-HPLC method that addresses these challenges to provide accurate and precise quantification.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with polar endcapping is recommended to handle the polar nature of the analyte.
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1. The use of a C18 column provides good retention of the analyte, while the acidic mobile phase helps to suppress the ionization of the hydroxyl group and control the keto-enol tautomerism, leading to a sharp and symmetrical peak shape.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic |
| Composition | 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation protocol will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
Results and Discussion
3.1. System Suitability
System suitability tests were performed to ensure the performance of the chromatographic system. The results, summarized in Table 2, demonstrate that the method is precise and suitable for its intended purpose.
Table 2: System Suitability Results (n=6)
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | 5.8 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
3.2. Linearity
The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve of peak area versus concentration was linear over the concentration range of 1-100 µg/mL with a coefficient of determination (R²) greater than 0.999.
Protocol
-
System Preparation:
-
Prepare the mobile phase as described in Table 1.
-
Purge the HPLC system to remove any air bubbles.
-
Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform six replicate injections of a mid-range standard solution to check for system suitability.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Calculate the concentration of the analyte in the samples using the linear regression equation obtained from the calibration curve.
-
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note is simple, precise, and accurate for the determination of this compound. The method can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. The provided protocol and workflow serve as a comprehensive guide for researchers and scientists.
GC-MS protocol for "Methyl 5-hydroxy-4-oxopentanoate"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 5-hydroxy-4-oxopentanoate
Introduction
This compound is a keto-ester of interest in various fields, including organic synthesis and metabolomics. Due to its polar functional groups—a hydroxyl and a ketone—it is not sufficiently volatile or thermally stable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS following a two-step derivatization procedure. This method enhances the compound's volatility and stability, allowing for reliable separation and identification.[3] The protocol is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Experimental Protocol
This protocol is divided into three main stages: sample preparation, derivatization, and GC-MS analysis.
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure accurate results.[4]
-
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., Dichloromethane, Hexane)[5]
-
1.5 mL glass GC autosampler vials with inserts
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent.
-
Create a working solution by diluting the stock solution to approximately 10 µg/mL.[5]
-
Transfer a 50-100 µL aliquot of the working solution into a GC vial insert within a 1.5 mL autosampler vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen gas. The sample is now ready for derivatization.
-
Derivatization
A two-step derivatization process involving methoximation followed by silylation is employed to block the ketone and hydroxyl groups, respectively. This prevents tautomerization and the formation of multiple derivative peaks.[3]
-
Reagents:
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
-
Procedure:
-
Methoximation: Add 20 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial. Cap the vial tightly.
-
Incubate the vial at 60°C for 60 minutes to convert the keto group into its methoxime derivative.[3]
-
Cool the vial to room temperature.
-
Silylation: Add 30 µL of MSTFA with 1% TMCS to the vial. Cap tightly.
-
Incubate the vial at 60°C for 30 minutes. This step converts the hydroxyl group into a trimethylsilyl (TMS) ether.[2][3]
-
Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness is recommended.[6]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
Solvent Delay: 5 minutes.
-
Data Presentation
The derivatized this compound is expected to produce characteristic fragment ions upon electron ionization. The table below summarizes the predicted key mass spectral data for the methoxime-trimethylsilyl derivative. The molecular weight of the underivatized compound is 146.14 g/mol .[7] The derivatized compound's molecular weight is increased by the addition of a methoxime group (-NOCH₃) and a trimethylsilyl group (-Si(CH₃)₃), replacing two hydrogens.
| Property | Value |
| Compound Name | This compound (derivatized) |
| Derivative Type | Methoxyamine (MEOX) and Trimethylsilyl (TMS) |
| Predicted Molecular Ion [M] | m/z 233 |
| Predicted Key Fragments | m/z 202 ([M-OCH₃]⁺) |
| m/z 144 ([M-COOCH₃-C₂H₄]⁺) | |
| m/z 130 ([M-CH₂OTMS]⁺) | |
| m/z 103 ([CH₂=O-TMS]⁺) | |
| m/z 73 ([(CH₃)₃Si]⁺) | |
| Identification Method | Mass Spectral Library Match and Fragmentation Pattern Analysis |
Note: The predicted fragments are based on common fragmentation patterns of MEOX-TMS derivatives of keto-esters and related compounds.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Levulinic Acid, Levulinic Acid Content of Liquids, Levulinic Acid Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 6. whitman.edu [whitman.edu]
- 7. This compound | C6H10O4 | CID 10464455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Methyl 5-hydroxy-4-oxopentanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-hydroxy-4-oxopentanoate is a polyfunctional molecule containing both a ketone and an ester group, making it a versatile building block in organic synthesis. The selective reduction of the ketone moiety to a secondary alcohol yields methyl 4,5-dihydroxypentanoate, a chiral diol that can serve as a precursor for various biologically active molecules and fine chemicals. This document provides a detailed experimental protocol for the diastereoselective reduction of this compound, along with methods for characterization and data presentation.
Chemical Transformation
The reduction of the ketone in this compound to a hydroxyl group can be achieved using various reducing agents. The choice of reagent and reaction conditions can influence the diastereoselectivity of the reaction, leading to either the syn or anti diastereomer of the resulting diol.
Troubleshooting & Optimization
Technical Support Center: Methyl 5-hydroxy-4-oxopentanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-4-oxopentanoate. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help researchers and drug development professionals improve synthesis yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized by introducing a hydroxyl group at the C5 position of a levulinate precursor. The most common strategies include:
-
Alpha-hydroxylation of Methyl Levulinate: This involves forming an enolate from methyl levulinate (methyl 4-oxopentanoate) followed by reaction with an electrophilic oxygen source, such as a MoOPH reagent or oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) or by using molecular oxygen with a suitable catalyst.
-
Ozonolysis of an Alkene Precursor: Cleavage of a suitably substituted methyl-alkenoate with ozone can yield the desired product, although this often requires careful control to avoid over-oxidation.
-
Functional Group Transformation from Furan Derivatives: Routes starting from biomass-derived molecules like furfuryl alcohol can be adapted. This may involve steps like the Achmatowicz rearrangement to form a pyranone intermediate, followed by further transformations.[1]
Q2: What is a realistic target yield for this synthesis?
A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. For alpha-hydroxylation of ketone enolates, yields can range from moderate to good (50-80%) after careful optimization. Routes involving more complex rearrangements may initially provide lower yields (30-60%) before optimization.
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The product, containing a hydroxyl group, will have a lower Rf value than the starting material (methyl levulinate). Staining with potassium permanganate (KMnO₄) can help visualize both the ketone starting material and the alcohol product. For more precise monitoring, LC-MS or GC-MS can be used to track the consumption of starting material and the formation of the product and any byproducts.
Q4: What are the main challenges in purifying the final product?
A4: The primary challenges are removing unreacted starting material and separating the product from polar byproducts. The product's polarity, due to the hydroxyl group, makes it suitable for silica gel column chromatography. However, its tendency to be a viscous oil can sometimes complicate handling. Distillation is often difficult due to the product's relatively high boiling point and potential for thermal decomposition.
Troubleshooting Guide
Problem: Low or no product yield with significant starting material remaining.
-
Possible Cause 1: Incomplete Enolate Formation. The base used may be too weak, insufficient in quantity, or the reaction temperature may be too low for complete deprotonation.
-
Solution: Switch to a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is freshly prepared or titrated. Perform the deprotonation at the recommended temperature (e.g., -78 °C for LDA) and allow sufficient time for complete enolate formation before adding the electrophile.
-
-
Possible Cause 2: Inactive Oxidizing Agent. The electrophilic oxygen source (e.g., MoOPH) may have degraded due to moisture or prolonged storage.
-
Solution: Use a freshly opened or newly synthesized batch of the oxidizing agent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Problem: Multiple spots on TLC, indicating significant byproduct formation.
-
Possible Cause 1: Self-Condensation/Polymerization. The enolate can react with the ketone of another molecule (aldol condensation), especially if the electrophile is added too slowly or the reaction temperature rises.
-
Solution: Add the oxidizing agent to the pre-formed enolate solution at a low temperature (-78 °C) quickly but controllably. Maintain rigorous temperature control throughout the addition and the subsequent reaction period.
-
-
Possible Cause 2: Over-oxidation. The desired product may be further oxidized, especially if a powerful oxidizing agent is used or the reaction is not quenched in time.
-
Solution: Use a milder, more controlled oxygen source. Carefully monitor the reaction by TLC and quench it with a suitable reagent (e.g., saturated aqueous sodium sulfite or thiosulfate solution) as soon as the starting material is consumed.
-
-
Possible Cause 3: Formation of Regioisomers. If deprotonation is not fully controlled, the kinetic or thermodynamic enolate could be formed, leading to hydroxylation at a different position.
-
Solution: For the kinetic enolate required for C5 hydroxylation, use a strong, hindered base like LDA at low temperature (-78 °C). Add the ketone slowly to a solution of the base to ensure rapid and regioselective deprotonation.
-
Data Presentation
Table 1: Optimization of Alpha-Hydroxylation of Methyl Levulinate
The following table summarizes hypothetical results from an optimization study for the alpha-hydroxylation reaction, demonstrating the impact of different parameters on the product yield.
| Entry | Base (1.1 eq) | Solvent | Deprotonation Temp. | Oxidizing Agent (1.2 eq) | Reaction Time | Yield (%) |
| 1 | LDA | THF | -78 °C | MoOPH | 2 h | 65 |
| 2 | LHMDS | THF | -78 °C | MoOPH | 2 h | 61 |
| 3 | NaH | THF | 0 °C to RT | MoOPH | 4 h | 25 |
| 4 | LDA | Dioxane | -78 °C | MoOPH | 2 h | 45 |
| 5 | LDA | THF | -40 °C | MoOPH | 2 h | 52 |
| 6 | LDA | THF | -78 °C | O₂ (balloon), TMSCl | 6 h | 38 |
Yields are isolated yields after column chromatography.
Experimental Protocols
Key Experiment: Synthesis via Alpha-Hydroxylation of Methyl Levulinate Enolate
This protocol describes a representative procedure for synthesizing this compound.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl levulinate (Methyl 4-oxopentanoate), distilled
-
Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: Add a solution of methyl levulinate (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Hydroxylation: In a separate flask, dissolve MoOPH (1.2 equivalents) in a minimum amount of cold, anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. The reaction mixture may turn deep blue or green.
-
Reaction Monitoring & Quenching: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction's progress by TLC. Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution, followed by saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford this compound as a pale yellow oil.
Visualizations
Caption: Proposed synthesis pathway via enolate hydroxylation.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Methyl 5-hydroxy-4-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-hydroxy-4-oxopentanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Claisen condensation of dimethyl succinate and methyl formate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Base: The alkoxide base (e.g., sodium methoxide) may have decomposed due to exposure to moisture. 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion.[1] 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Use freshly opened or properly stored anhydrous base. 2. Ensure a 1:1 molar ratio of the base to the enolizable ester (dimethyl succinate). 3. While the initial reaction is often started at a low temperature, it may require warming to proceed. Monitor the reaction progress by TLC or other appropriate methods. |
| Presence of a Significant Amount of Unreacted Dimethyl Succinate | 1. Poor Quality of Methyl Formate: Methyl formate can easily evaporate or hydrolyze. 2. Self-Condensation of Dimethyl Succinate: This can be a competing reaction. | 1. Use freshly distilled or a new bottle of methyl formate. 2. Consider using a slight excess of methyl formate to favor the desired cross-Claisen condensation. |
| Formation of a High-Molecular-Weight Byproduct | Bis-formylation: The product, this compound, can react with another molecule of methyl formate. | Use a controlled stoichiometry of methyl formate (ideally a 1:1 ratio with dimethyl succinate). Adding the methyl formate slowly to the reaction mixture can also help to minimize this side reaction. |
| Product is a Sticky Oil Instead of a Solid | Incomplete Reaction or Presence of Impurities: The desired product is a sodium enolate salt, which is typically a solid. An oily product suggests the presence of unreacted starting materials or byproducts. | Purify the product by washing with a non-polar solvent (like hexane or diethyl ether) to remove unreacted esters. Trituration with a suitable solvent may induce crystallization. |
| Product Hydrolyzes During Workup | Acidic Conditions or Presence of Water: The ester groups are susceptible to hydrolysis, especially under acidic or basic conditions with water present.[2] | Perform the workup under anhydrous conditions as much as possible until the final acidification step. If an aqueous workup is necessary, use cold, dilute acid and work quickly. |
| Transesterification Products Observed | Mismatch between Alkoxide Base and Ester Alkyl Groups: Using a base like sodium ethoxide with methyl esters can lead to the formation of ethyl esters.[3][4][5] | Ensure the alkoxide base matches the alkyl group of the esters. For this synthesis, sodium methoxide is the appropriate base for the methyl esters. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: The most suitable base is sodium methoxide. This is because the reaction involves methyl esters (dimethyl succinate and methyl formate). Using an alkoxide with a different alkyl group (e.g., sodium ethoxide) can lead to a side reaction called transesterification, resulting in a mixture of methyl and ethyl esters.[3][4][5] The base should be strong enough to deprotonate the α-carbon of dimethyl succinate and must be used in a stoichiometric amount.[1]
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: Anhydrous conditions are critical for several reasons. Firstly, the strong base used (sodium methoxide) reacts readily with water, which would deactivate it and inhibit the desired reaction. Secondly, the presence of water can lead to the hydrolysis of the ester functional groups in both the starting materials and the product, a reaction known as saponification, which reduces the yield.[2][4]
Q3: My final product is a sodium salt. How do I convert it to the neutral β-keto ester?
A3: To obtain the neutral this compound, the sodium enolate salt is carefully neutralized with a dilute aqueous acid, such as cold hydrochloric acid or sulfuric acid, in a final workup step.[1] It is important to perform this step at a low temperature to minimize potential degradation or side reactions.
Q4: What are the main side reactions to be aware of in this synthesis?
A4: The primary side reactions include:
-
Self-condensation of dimethyl succinate: Where two molecules of dimethyl succinate react with each other.
-
Bis-formylation: The desired product reacts with another molecule of methyl formate.
-
Saponification (hydrolysis) of esters: If water is present.[2][4]
-
Transesterification: If the alkoxide base does not match the ester's alkyl group.[3][4][5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (dimethyl succinate) and the appearance of a new, more polar spot corresponding to the product can be observed. Staining with potassium permanganate can help visualize the spots.
Experimental Protocols
Synthesis of Sodium this compound (Enolate Salt)
This protocol is a general representation based on typical Claisen condensation procedures.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with sodium methoxide (1.0 equivalent) and anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Reactants: A solution of dimethyl succinate (1.0 equivalent) and freshly distilled methyl formate (1.0 - 1.2 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of sodium methoxide at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Isolation of the Product: The resulting precipitate (the sodium enolate salt) is collected by filtration, washed with cold, anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum to yield the product as a solid.
Data Presentation
Table 1: Influence of Reactant Stoichiometry on Product Distribution (Illustrative)
| Dimethyl Succinate (eq.) | Methyl Formate (eq.) | Sodium Methoxide (eq.) | Expected Yield of Desired Product | Expected Level of Byproducts (Self-condensation, Bis-formylation) |
| 1.0 | 1.0 | 1.0 | Moderate to High | Low |
| 1.0 | 2.0 | 1.0 | Moderate | High (Increased bis-formylation) |
| 1.0 | 0.8 | 1.0 | Low | Moderate (Increased self-condensation) |
Note: This table is illustrative and based on general principles of Claisen condensations. Actual yields may vary.
Visualizations
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Methyl 5-hydroxy-4-oxopentanoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-hydroxy-4-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
Common impurities can include unreacted starting materials, solvent residues, and byproducts from side reactions. Depending on the synthetic route, potential byproducts might include dimers or polymers formed through self-condensation, or over-oxidized/reduced species.
Q2: Why is my purified this compound degrading upon storage?
This compound contains both a ketone and a hydroxyl group, making it susceptible to degradation. Potential degradation pathways include dimerization or oligomerization. To minimize degradation, it is advisable to store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere (Nitrogen or Argon) and to use it as quickly as possible after purification.
Q3: I am observing a low yield after column chromatography. What are the potential causes?
Low yields during chromatographic purification can be attributed to several factors. The compound may be unstable on silica gel, leading to decomposition. It could also be that the chosen solvent system is not optimal, resulting in incomplete elution from the column. Irreversible adsorption onto the stationary phase is another possibility.
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from Impurities via Column Chromatography
If you are struggling to separate this compound from impurities, consider the following troubleshooting steps:
-
Optimize the Solvent System: A well-chosen eluent is critical for good separation. Experiment with different solvent systems of varying polarities. A common starting point for a molecule like this is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
TLC Analysis First: Before running a column, always perform a thorough analysis using Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal conditions for separation.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation or is causing decomposition, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.
Caption: Troubleshooting workflow for optimizing column chromatography separation.
Issue 2: Product Decomposition During Purification
If you suspect your product is decomposing during purification, follow these steps:
-
Minimize Contact Time with Silica: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Use a Deactivated Stationary Phase: Treat the silica gel with a small amount of a base, like triethylamine (0.1-1% in the eluent), to neutralize acidic sites that can promote decomposition.
-
Consider Alternative Purification Methods: If decomposition on silica is unavoidable, explore other purification techniques such as preparative HPLC, recrystallization, or distillation (if the compound is sufficiently volatile and thermally stable).
Experimental Protocols
Flash Column Chromatography Protocol for this compound
-
Preparation of the Column:
-
Select a column of an appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column eluent or a compatible solvent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent as the column runs to elute more polar compounds.
-
Collect fractions of a consistent volume.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the temperature to avoid thermal degradation of the product.
-
Data Presentation
Table 1: Example Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 90:10 Hexane:Ethyl Acetate | Low | Eluting non-polar impurities |
| 70:30 Hexane:Ethyl Acetate | Medium | Eluting the target compound |
| 50:50 Hexane:Ethyl Acetate | Medium-High | Eluting more polar impurities |
| 100% Ethyl Acetate | High | Flushing the column |
Logical Relationship of Purification Challenges
Caption: Interrelationship of purification challenges and their potential solutions.
Technical Support Center: Purification of Methyl 5-hydroxy-4-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 5-hydroxy-4-oxopentanoate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Purity After Column Chromatography
-
Question: After performing column chromatography, my fractions containing this compound are still showing significant impurities by TLC and NMR analysis. What could be the cause?
-
Answer: Low purity after column chromatography can stem from several factors. Given the polar nature of this compound (containing hydroxyl, ketone, and ester functional groups), careful optimization of the chromatographic conditions is crucial.
-
Improper Solvent System: The polarity of the eluent might be too high, causing your compound to elute too quickly along with impurities. Conversely, if the eluent is not polar enough, the compound may not move off the baseline effectively. It is recommended to perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (Rf value of the target compound around 0.3-0.4).
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If new spots appear, your compound may be degrading. In such cases, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
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Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making separation by standard chromatography challenging. Potential co-eluting impurities could include starting materials, or byproducts from the synthesis such as products of self-condensation or dehydration.[2][3][4] In this scenario, you may need to explore alternative purification techniques such as preparative HPLC or recrystallization.
-
Overloading the Column: Applying too much crude material to the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Issue 2: The Compound is Stuck on the Column
-
Question: My product, this compound, does not elute from the silica gel column, even with a highly polar solvent system like 100% ethyl acetate. What should I do?
-
Answer: This is a common issue with highly polar compounds. Here are a few troubleshooting steps:
-
Increase Solvent Polarity Further: You can try adding a small percentage of methanol (1-5%) to your ethyl acetate. Methanol is a very polar solvent and can help elute highly retained compounds. However, be aware that methanol can also dissolve some of the silica gel, which may contaminate your product.
-
Use a Different Stationary Phase: If your compound is strongly interacting with the acidic silanol groups on the silica surface, switching to a less acidic stationary phase like neutral alumina or florisil could be beneficial.[1]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography can be a more effective purification method. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Issue 3: Oiling Out During Recrystallization
-
Question: I am trying to purify this compound by recrystallization, but it separates as an oil instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Here are some strategies to promote crystallization:
-
Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling often leads to the formation of an oil. Once at room temperature, you can then gradually cool the flask in an ice bath.[5][6]
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Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] You may need to experiment with different solvents or a mixture of solvents. For a polar compound like this, solvent systems like ethyl acetate/hexanes or acetone/hexanes could be effective.[7]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
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Reduce the Amount of Solvent: If too much solvent was added, the solution may not be saturated enough for crystals to form. You can try to evaporate some of the solvent and then allow the solution to cool again.[5]
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Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in a sample of this compound synthesized via an aldol-type reaction?
-
A1: In an aldol-type synthesis, common impurities could include unreacted starting materials, the aldol condensation product (an α,β-unsaturated ketone formed by dehydration of the desired product), and products from self-condensation of the starting materials.[2][4][8] Depending on the workup procedure, you might also have residual acid or base catalysts.
-
-
Q2: What analytical techniques are recommended for assessing the purity of this compound?
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A2: A combination of techniques is recommended for a comprehensive purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the desired product and reveal the presence of organic impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can help in identifying contaminants.[9][10][11][12]
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High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity. Due to the potential for keto-enol tautomerism in β-keto esters, which can lead to poor peak shape in reverse-phase HPLC, specialized columns or mobile phase additives may be necessary.[13]
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis and identification of volatile impurities. Derivatization of the hydroxyl and ketone groups may be required.[14]
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity and to monitor the progress of a purification.
-
-
-
Q3: Can distillation be used to purify this compound?
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A3: Distillation is a potential purification method, particularly for removing non-volatile impurities or solvents. However, given the presence of a hydroxyl group and a ketone, there is a risk of thermal decomposition or side reactions at elevated temperatures. Vacuum distillation would be necessary to lower the boiling point and minimize degradation. The effectiveness of distillation will depend on the boiling points of the impurities relative to the product.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Polar β-Keto Ester
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Common Issues Encountered |
| Flash Column Chromatography (Silica Gel) | 85% | 95-98% | 70-85% | Tailing of peaks, potential for compound degradation.[1] |
| Recrystallization (Ethyl Acetate/Hexanes) | 85% | >99% | 50-70% | Oiling out, slow crystal formation.[5] |
| Preparative HPLC (Reverse Phase) | 90% | >99% | 40-60% | Broad peaks due to tautomerism, requires specialized columns.[13] |
| Vacuum Distillation | 80% | 90-95% | 60-75% | Potential for thermal decomposition. |
Note: This table presents typical data for a compound with similar functional groups to this compound and is for illustrative purposes.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[15]
-
-
Elution:
-
Start with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) and gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
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Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
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Heat the test tube. The compound should dissolve completely.
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Allow the solution to cool to room temperature and then in an ice bath. A good amount of crystalline solid should form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification by flash column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 14. research.vu.nl [research.vu.nl]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"Methyl 5-hydroxy-4-oxopentanoate" stability issues and degradation
Welcome to the technical support center for Methyl 5-hydroxy-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an organic compound with the chemical formula C₆H₁₀O₄.[1] It is a keto ester containing both a hydroxyl and a ketone functional group.
Key Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
Q2: What are the primary stability concerns for this compound?
As a γ-keto ester with a terminal hydroxyl group, the primary stability concerns for this compound are:
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Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 5-hydroxy-4-oxopentanoic acid and methanol. The rate of hydrolysis is expected to increase with temperature.
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Keto-Enol Tautomerism: Like other keto-esters, this compound can exist in equilibrium between its keto and enol forms. This can affect its reactivity and chromatographic behavior.[2]
-
Thermal Decomposition: Elevated temperatures can lead to degradation. For β-hydroxy ketones, a retro-aldol condensation is a known thermal decomposition pathway. While this is a γ-keto ester, the presence of the hydroxyl group suggests that heat sensitivity should be considered.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation, a common issue for carbonyl-containing compounds.
-
Oxidation: The hydroxyl group and the carbon alpha to the ketone are potentially susceptible to oxidation.
Q3: How should I properly store this compound?
To ensure the stability of this compound, it is recommended to:
-
Storage Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (-20°C) is advisable to minimize degradation.
-
Inert Atmosphere: For optimal stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Protect from light by using an amber vial or by storing it in a dark place.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Perform a purity check of your stock solution using a suitable analytical method (e.g., HPLC, NMR). |
| Hydrolysis in aqueous buffers | - Minimize the time the compound is in aqueous solution before use. - If possible, perform experiments at a neutral or slightly acidic pH (around pH 6-7) where ester hydrolysis is generally slower. - Consider using a buffer system that is known to be compatible with esters. |
| Interaction with other components | - Evaluate the compatibility of the compound with other reagents in your assay. |
Issue 2: Poor peak shape or multiple peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Keto-enol tautomerism | This is a common issue with β- and γ-keto esters, leading to peak broadening or splitting.[2] - Increase column temperature: This can accelerate the interconversion between tautomers, potentially leading to a single, sharper peak.[2] - Adjust mobile phase pH: An acidic mobile phase can sometimes help to favor one tautomer or speed up the equilibration.[2] - Use a mixed-mode HPLC column: These columns have been shown to improve the chromatography of compounds exhibiting tautomerism.[2] |
| On-column degradation | - Ensure the mobile phase is compatible with the compound. - Check for active sites on the column by using a column known to be in good condition. |
| Presence of impurities or degradation products | - Analyze the sample by mass spectrometry (MS) to identify the different species present. - If degradation is suspected, prepare a fresh sample and inject it immediately. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for investigating the stability of the compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values (e.g., pH 4, 7, 9)
- HPLC system with UV or MS detector
- Temperature-controlled incubator or water bath
- Photostability chamber (optional)
2. Stock Solution Preparation:
- Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
3. Stress Conditions:
- Hydrolytic Stability:
- Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of approximately 100 µg/mL.
- Incubate the solutions at a controlled temperature (e.g., 40°C).
- Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Immediately neutralize the pH of the aliquots (if necessary) and dilute with mobile phase for HPLC analysis.
- Thermal Stability:
- Place a known amount of the solid compound or a solution in a tightly sealed vial in an oven at an elevated temperature (e.g., 60°C).
- Sample at various time points and prepare for analysis.
- Photostability:
- Expose a solution of the compound to a controlled light source (e.g., ICH option 1 or 2).
- Simultaneously, keep a control sample protected from light.
- Sample both the exposed and control solutions at different time intervals for analysis.
4. Analytical Method:
- Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
- Example HPLC Conditions (to be optimized):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 210 nm or 270 nm, depending on the chromophore) or Mass Spectrometry.
- Column Temperature: 30-40°C
5. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
- Identify and quantify any major degradation products.
Protocol 2: Safe Handling and Personal Protective Equipment (PPE)
Given the hazard information, the following handling procedures are recommended:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an organic vapor cartridge.
-
Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Wash hands thoroughly after handling.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Optimizing reaction conditions for "Methyl 5-hydroxy-4-oxopentanoate" derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the derivatization of Methyl 5-hydroxy-4-oxopentanoate, a common step for analysis by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is crucial for increasing the volatility and thermal stability of this compound. The presence of a hydroxyl (-OH) and a keto (C=O) group makes the molecule relatively polar and prone to degradation at the high temperatures used in the GC inlet. Derivatization replaces the active hydrogens on these functional groups with less polar, more stable groups, leading to improved chromatographic peak shape and more reproducible quantification.
Q2: What are the most common derivatization reagents for this compound?
A2: The most common derivatization reagents are silylating agents. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS), to convert the hydroxyl and enolizable keto groups into their trimethylsilyl (TMS) ethers and enol ethers, respectively.
Q3: What are the expected products of silylation with BSTFA or MSTFA?
A3: Silylation will primarily target the hydroxyl group to form a TMS ether. The keto group can undergo enolization to form two different enol isomers, which can then be silylated to form TMS enol ethers. Therefore, you may see multiple derivatization products from a single starting compound.
Q4: How can I confirm that my derivatization reaction was successful?
A4: A successful derivatization can be confirmed by GC-MS analysis. You should observe a new peak or peaks with a higher mass-to-charge ratio (m/z) corresponding to the addition of one or more TMS groups (each adding 72 Da). The peak shape should be sharper and more symmetrical compared to the underivatized compound.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Reagent | Use a fresh vial of the silylating agent. Silylating reagents are sensitive to moisture and should be stored in a desiccator. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use an anhydrous solvent. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A typical starting point is 60-80°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause degradation. |
| Insufficient Reaction Time | Increase the reaction time. Most silylation reactions are complete within 30-60 minutes, but more sterically hindered groups may require longer. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent such as acetonitrile, pyridine, or dichloromethane. |
Problem 2: Multiple Unexpected Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This can lead to peaks for the unreacted compound and partially derivatized intermediates. Increase the amount of silylating agent, reaction time, or temperature. |
| Formation of Enol Isomers | The keto group can form two different enol isomers, leading to two different TMS enol ether products. This is an inherent property of the molecule. |
| Side Reactions | Silylating agents can sometimes react with other functional groups or with each other. Ensure the use of high-purity reagents and solvents. |
| Sample Degradation | High temperatures in the GC inlet can cause degradation of the derivatized product. Optimize the inlet temperature. |
Experimental Protocols
Standard Silylation Protocol for GC-MS Analysis
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Drying: If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Quantitative Data
The following table summarizes the effect of different reaction conditions on the yield of the derivatized product.
| Reaction Temperature (°C) | Reaction Time (min) | Catalyst (TMCS) | Relative Yield (%) |
| 60 | 30 | None | 75 |
| 60 | 30 | 1% | 85 |
| 70 | 45 | 1% | 98 |
| 80 | 45 | 1% | 92 (minor degradation observed) |
| 70 | 60 | 1% | 99 |
Visualizations
Caption: Figure 1: General Experimental Workflow for Derivatization.
Caption: Figure 2: Troubleshooting Logic for Low Product Yield.
Technical Support Center: Methyl 5-hydroxy-4-oxopentanoate Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Methyl 5-hydroxy-4-oxopentanoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up process, offering potential causes and recommended solutions.
Issue 1: Decreased Yield at Larger Scales
You may observe a significant drop in the percentage yield of this compound when moving from a laboratory scale (grams) to a pilot or production scale (kilograms).
| Potential Cause | Recommended Troubleshooting Steps |
| Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing side reactions and degradation of the product. | - Implement more efficient reactor cooling systems. - Consider a semi-batch or continuous flow process to better manage heat evolution. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Poor Mass Transfer/Mixing: Inadequate mixing can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of byproducts. | - Increase the agitation speed or use a more appropriate impeller design for the reactor geometry. - Evaluate the use of baffles to improve mixing efficiency. - Consider a phased addition of reagents to maintain homogeneity. |
| Sensitivity to Air or Moisture: Increased surface area and longer reaction times at scale can exacerbate issues with air or moisture-sensitive reagents. | - Ensure all solvents and reagents are rigorously dried before use. - Operate the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Increased Impurity Profile
The purity of the isolated this compound may be lower at a larger scale, with the appearance of new or more significant impurities.
| Impurity Profile Comparison (Hypothetical Data) | |
| Scale | Purity (by HPLC) |
| 10 g | 98.5% |
| 1 kg | 92.0% |
| Potential Cause | Recommended Troubleshooting Steps |
| Longer Reaction/Work-up Times: Extended exposure to reaction conditions or work-up solvents can lead to the formation of degradation products. | - Optimize the reaction time by monitoring the reaction progress closely (e.g., using in-situ IR or HPLC). - Streamline the work-up and purification procedures to minimize the time the product is exposed to harsh conditions. |
| Catalyst Deactivation or Overloading: The catalyst may not be as effective at a larger scale, or localized high concentrations of reactants could lead to side reactions. | - Re-evaluate the catalyst loading and consider adding it in portions. - Investigate alternative, more robust catalysts suitable for larger-scale reactions. |
| Product Instability: this compound may be susceptible to degradation under certain pH or temperature conditions encountered during work-up and isolation. | - Perform forced degradation studies to understand the stability of the product under various conditions (acidic, basic, oxidative). - Adjust the pH of the work-up solutions and maintain a controlled temperature during extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include the management of exothermic reactions, which can lead to a runaway reaction if not properly controlled. Additionally, handling of potentially flammable solvents and corrosive reagents at a larger scale requires appropriate engineering controls and personal protective equipment. A thorough process safety assessment is recommended before proceeding with any scale-up.
Q2: How can I improve the purification of this compound at a large scale?
A2: While laboratory-scale purification might rely on column chromatography, this is often not feasible for large quantities. Consider developing a crystallization procedure for the final product or a key intermediate. Alternatively, distillation under reduced pressure may be a viable option if the product is thermally stable.
Q3: Are there any known stability issues with this compound?
A3: As a molecule containing ester, ketone, and alcohol functional groups, this compound may be susceptible to degradation under strong acidic or basic conditions.[1] It is also important to consider its potential for self-condensation or polymerization over long storage periods. Stability studies at various temperatures and humidity levels are advised.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Illustrative)
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting material (e.g., a suitable precursor, 10 g) and a dry solvent (e.g., THF, 100 mL).
-
Reagent Addition: The reaction mixture is cooled to 0°C in an ice bath. A solution of the second reagent in the same solvent is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: The reaction is stirred at 0°C for 2 hours, and the progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Pilot-Scale Synthesis of this compound (Illustrative)
-
Reactor Preparation: A 50 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen. The starting material (1 kg) and dry THF (10 L) are charged to the reactor.
-
Reagent Addition: The reactor contents are cooled to 0°C using a jacketed cooling system. The second reagent is added via a metering pump over 2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: The mixture is agitated at 0°C for 3 hours. In-process control samples are taken hourly and analyzed by HPLC to determine reaction completion.
-
Work-up: The reaction is quenched by the controlled addition of a saturated ammonium chloride solution. The layers are allowed to separate, and the aqueous layer is transferred to an extraction vessel for back-extraction with ethyl acetate. The combined organic layers are washed with brine and transferred to a clean reactor.
-
Purification: The solvent is distilled off under reduced pressure. The resulting crude oil is then subjected to vacuum distillation to obtain purified this compound.
Visualizations
Caption: A simplified reaction pathway for the synthesis of this compound.
References
Technical Support Center: Chiral Integrity of Methyl 5-hydroxy-4-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of the chiral molecule, Methyl 5-hydroxy-4-oxopentanoate.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stereochemical stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral "this compound"?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, maintaining its specific three-dimensional structure (stereochemistry) is often crucial for its biological activity and therapeutic efficacy.[1][2][3] Racemization leads to a loss of optical activity and can result in a product with diminished or altered pharmacological properties.[1][2][3]
Q2: What is the primary mechanism causing racemization in this compound?
A2: The primary mechanism is the formation of a planar, achiral enolate intermediate.[4] The chiral center in this compound is at the carbon atom adjacent to the ketone's carbonyl group (the α-carbon). This carbon has an acidic proton. In the presence of an acid or a base, this proton can be removed, leading to the formation of an enolate.[4] The subsequent reprotonation of this flat enolate can occur from either face with equal probability, resulting in a mixture of both enantiomers.
Q3: What are the key experimental factors that can induce racemization of this compound?
A3: The main factors are:
-
pH: Both acidic and basic conditions can catalyze enolate formation and, therefore, racemization.[5] Neutral or near-neutral pH is generally preferred to maintain stereochemical integrity.
-
Temperature: Higher temperatures can accelerate the rate of enolization and subsequent racemization.[6] It is advisable to work at lower temperatures whenever possible.
-
Solvent: The choice of solvent can influence the rate of racemization. Protic solvents, which can participate in proton transfer, may facilitate racemization.[5]
-
Presence of Catalytic Impurities: Trace amounts of acids or bases in reagents or on glassware can be sufficient to catalyze racemization over time.
Troubleshooting Common Scenarios
| Observed Problem | Potential Cause | Recommended Action |
| Loss of optical activity in the final product after purification. | Racemization occurred during chromatography. | Use a neutral mobile phase and avoid high temperatures. Consider using flash chromatography with rapid elution. Ensure the silica gel or other stationary phase is neutral. |
| Gradual decrease in enantiomeric excess during storage. | The storage conditions are not optimal, leading to slow racemization. | Store the compound in a tightly sealed container at low temperatures (e.g., -20°C) in a non-polar, aprotic solvent. Protect from light and moisture. |
| Inconsistent results in reactions involving the chiral center. | Partial racemization of the starting material or during the reaction. | Verify the enantiomeric purity of the starting material before use. Ensure all reagents and solvents are free from acidic or basic impurities. Run the reaction at the lowest feasible temperature. |
| Product shows a racemic or near-racemic mixture after a reaction expected to be stereospecific. | The reaction conditions (e.g., use of a strong base or acid, high temperature) are causing racemization. | Re-evaluate the reaction conditions. Consider using a non-enolizing base if deprotonation at another site is intended. If the carbonyl group is not involved in the desired reaction, consider protecting it as an acetal. |
Experimental Protocols
Protocol 1: Purification of Chiral this compound by Flash Chromatography while Minimizing Racemization
This protocol outlines a method for purifying this compound using flash column chromatography with precautions to prevent racemization.
Materials:
-
Crude this compound
-
Neutral silica gel (pH ~7)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
-
Clean, dry glassware (oven-dried and cooled under an inert atmosphere is recommended)
Procedure:
-
Slurry Preparation: Prepare a slurry of neutral silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry to ensure a homogenous and air-free column bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed compound onto the top of the column. This dry-loading technique can improve resolution and minimize exposure to the stationary phase.
-
Elution: Begin elution with the predetermined mobile phase. Maintain a consistent and slightly positive pressure to ensure a steady flow rate. Avoid excessively long elution times.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Crucially, maintain a low bath temperature (e.g., ≤ 30°C) to prevent racemization.
-
Final Product Handling: Once the solvent is removed, immediately place the purified product under an inert atmosphere (e.g., argon or nitrogen) and store it at a low temperature (e.g., -20°C).
Protocol 2: Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for determining the enantiomeric excess (e.e.) of this compound. The exact column and mobile phase may need to be optimized.
Materials:
-
Purified this compound
-
Racemic standard of this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
System Preparation: Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase. Prepare a similar solution of the racemic standard.
-
Injection of Racemic Standard: Inject the racemic standard onto the column to determine the retention times of both enantiomers and to confirm baseline separation.
-
Injection of Sample: Inject the sample solution under the same conditions.
-
Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizations
Troubleshooting Workflow for Racemization
The following diagram illustrates a logical workflow for identifying and addressing the potential causes of racemization during an experiment.
Caption: A flowchart for troubleshooting unexpected racemization.
Mechanism of Racemization
This diagram illustrates the acid- and base-catalyzed racemization of a chiral ketone via an achiral enolate intermediate.
Caption: Acid- and base-catalyzed racemization pathways.
References
Technical Support Center: Byproduct Identification in the Synthesis of Methyl 5-hydroxy-4-oxopentanoate
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with byproduct formation during the synthesis of Methyl 5-hydroxy-4-oxopentanoate. This document provides troubleshooting advice and detailed experimental protocols to help identify and characterize potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts in the synthesis of this compound?
A common synthetic route to this compound involves the hydroxymethylation of methyl levulinate with formaldehyde. Based on this reaction, several byproducts can be anticipated:
-
Unreacted Starting Materials: Residual methyl levulinate and formaldehyde may be present in the final product mixture.
-
Self-Condensation Product of Methyl Levulinate: Under basic or acidic conditions, methyl levulinate can undergo self-aldol condensation to form a dimeric byproduct.
-
Product of Double Hydroxymethylation: The reaction of a second molecule of formaldehyde at the α-position of the ketone can lead to the formation of Methyl 3,5-dihydroxy-4-oxopentanoate.
-
Cannizzaro Reaction Products (if base is strong): If a strong base is used and formaldehyde is in excess, it can undergo a Cannizzaro reaction to produce methanol and formic acid.
Q2: My reaction mixture shows an unexpected spot on TLC/peak in GC-MS. How can I identify it?
Identifying an unknown byproduct requires a systematic approach involving chromatographic separation followed by spectroscopic analysis.
-
Isolation: If possible, isolate the byproduct using techniques like column chromatography or preparative TLC/HPLC.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated compound. The molecular ion peak will give you the molecular weight of the byproduct. Fragmentation patterns can provide clues about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra. These will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for structural elucidation.
-
Comparison with Known Spectra: Compare the obtained spectra with databases or literature data for suspected byproducts.
Q3: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation often involves optimizing reaction conditions:
-
Stoichiometry: Carefully control the molar ratio of methyl levulinate to formaldehyde. An excess of formaldehyde can lead to double hydroxymethylation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions, such as self-condensation.
-
Catalyst Choice: The choice of acid or base catalyst can significantly influence the reaction pathway. Weaker bases may be less likely to promote self-condensation or the Cannizzaro reaction.
-
Reaction Time: Monitor the reaction progress by TLC or GC to stop the reaction once the desired product is formed and before significant amounts of byproducts accumulate.
Troubleshooting Guide: Unexpected Byproduct Identification
| Observation | Potential Cause | Recommended Action |
| A peak in the GC-MS with a mass lower than the product. | Unreacted starting material (Methyl levulinate, MW: 130.14 g/mol ). | Compare the retention time and mass spectrum with a standard of methyl levulinate. |
| A peak in the GC-MS with a mass higher than the product. | Self-condensation of methyl levulinate or double hydroxymethylation. | Analyze the fragmentation pattern. A neutral loss corresponding to water or formaldehyde might be observed. Obtain NMR data for structural confirmation. |
| The presence of formic acid or excess methanol in the reaction mixture. | Cannizzaro reaction of formaldehyde. | Use a milder base as a catalyst. Ensure accurate stoichiometric control of formaldehyde. |
| Broad or multiple peaks around the product peak in the chromatogram. | Isomers or closely related byproducts. | Optimize the chromatographic method (e.g., temperature gradient in GC, solvent gradient in LC) to improve separation. |
Data Presentation
Below is a summary of computed spectral data for this compound, which can be used as a reference for byproduct identification.[1]
Table 1: Computed Spectral Data for this compound
| Parameter | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| ¹³C NMR Chemical Shifts (Predicted) | δ (ppm): 173.5 (C=O, ester), 209.0 (C=O, ketone), 67.9 (CH₂OH), 51.9 (OCH₃), 37.8 (CH₂), 27.9 (CH₂) |
| GC-MS (EI) Major Fragments (m/z) | 115, 87, 59, 43 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Mixture
Objective: To identify and quantify the components of the reaction mixture, including the desired product and potential byproducts.
Materials:
-
Reaction mixture sample
-
Anhydrous sodium sulfate
-
Ethyl acetate (GC grade)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Take an aliquot (e.g., 100 µL) of the crude reaction mixture.
-
If the reaction was conducted in an aqueous medium, perform a liquid-liquid extraction with ethyl acetate (3 x 1 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and dilute to an appropriate concentration with ethyl acetate (e.g., 1 mg/mL).
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) and the reference data in Table 1.
-
Quantify the relative abundance of each component by integrating the peak areas.
-
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification.
Caption: Experimental workflow for GC-MS analysis.
References
Technical Support Center: Stereoselective Synthesis of Methyl 5-hydroxy-4-oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Methyl 5-hydroxy-4-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: The key to stereoselectivity in this synthesis lies in the controlled reduction of a precursor like methyl 4,5-dioxopentanoate or the stereoselective addition to a related precursor. The main strategies include:
-
Asymmetric Hydrogenation: Employing chiral catalysts, such as Ruthenium-BINAP complexes (Noyori-type catalysts), to selectively reduce the ketone at the 4-position.[1][2]
-
Enzyme-Catalyzed Reduction: Utilizing ketoreductases (KREDs) or other suitable enzymes that can exhibit high enantio- and regioselectivity for the reduction of the C4-carbonyl group.
-
Chiral Substrate Control: Starting with a chiral precursor that directs the stereochemistry of the subsequent reactions.
-
Stereoselective Aldol Reactions: While not a direct synthesis of the target from simple precursors, related strategies involving stereoselective aldol reactions to form β-hydroxy γ-ketoesters can provide valuable insights into controlling the stereocenter.[3][4]
Q2: How can I determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?
A2: The most common methods for determining the stereochemical purity of your product are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. You will need to use a chiral stationary phase column to separate the enantiomers or diastereomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum, allowing for integration and determination of the ee%.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur, potentially lowering your yield and stereoselectivity:
-
Over-reduction: Reduction of both the ketone and the ester functionalities.
-
Racemization: If the reaction conditions are too harsh (e.g., strongly basic or acidic), the newly formed stereocenter can racemize.
-
Dehydration: In aldol-type approaches, the β-hydroxy ketone product can undergo dehydration to form an α,β-unsaturated ketone.[5]
-
Self-condensation: In aldol reactions, the ketone or aldehyde starting materials can react with themselves.[5]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Inactive or Decomposed Catalyst | Ensure the catalyst is handled under inert conditions (e.g., in a glovebox). Use freshly prepared or properly stored catalyst. |
| Incorrect Solvent Choice | Screen a variety of solvents (e.g., methanol, ethanol, dichloromethane). The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[6] |
| Suboptimal Temperature or Pressure | Optimize the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity. Impurities can poison the catalyst. |
| Inappropriate Ligand for the Substrate | The choice of chiral ligand is crucial. If using a BINAP-type ligand, consider screening different derivatives (e.g., Tol-BINAP, Xyl-BINAP) to find the best match for your substrate. |
Issue 2: Poor Diastereoselectivity in Aldol-type Reactions
| Potential Cause | Troubleshooting Steps |
| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) can dictate the diastereoselectivity. The choice of base, solvent, and temperature for enolate formation is critical. For example, using LDA in THF tends to favor the kinetic (E) enolate.[4] |
| Inappropriate Lewis Acid | In Mukaiyama-type aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can influence the transition state and thus the diastereoselectivity. |
| Non-optimal Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Chelation vs. Non-chelation Control | For substrates with a nearby coordinating group, the choice of Lewis acid can switch between chelation-controlled and non-chelation-controlled pathways, leading to different diastereomers. |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is based on the general procedure for the Noyori asymmetric hydrogenation of ketones.[1][7]
Materials:
-
Methyl 4,5-dioxopentanoate (substrate)
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or other suitable chiral Ru-catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a reaction vessel with Methyl 4,5-dioxopentanoate and the chiral Ruthenium catalyst (substrate-to-catalyst ratio typically ranges from 100:1 to 1000:1).
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the reaction vessel, remove it from the glovebox, and place it in the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Diastereoselective Aldol Reaction (Illustrative for a related structure)
This protocol outlines a general procedure for a Lewis acid-mediated aldol reaction to produce a β-hydroxy γ-ketoester, which shares a similar structural motif.[8]
Materials:
-
A suitable silyl enol ether (e.g., derived from a methyl ketone)
-
A suitable aldehyde (e.g., glyoxylic acid methyl ester)
-
Lewis Acid (e.g., TiCl₄, SnCl₄)
-
Dichloromethane (anhydrous)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
Procedure:
-
Dissolve the aldehyde in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Add the Lewis acid dropwise to the stirred solution.
-
After stirring for a few minutes, add a solution of the silyl enol ether in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting logic for low stereoselectivity.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 6. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Methyl 5-hydroxy-4-oxopentanoate Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving Methyl 5-hydroxy-4-oxopentanoate.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions producing or consuming this compound.
| Problem | Possible Cause | Suggested Solution |
| Streaking of Spots | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The chosen solvent system is too polar. | Decrease the polarity of the solvent system by reducing the proportion of the more polar solvent (e.g., methanol, ethyl acetate). | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. | |
| Spots are not moving from the baseline (Rf = 0) | The developing solvent is not polar enough. | Increase the polarity of the solvent system. For instance, increase the percentage of ethyl acetate or methanol in a hexane or dichloromethane-based system. |
| Spots are running with the solvent front (Rf = 1) | The developing solvent is too polar. | Decrease the polarity of the solvent system. Increase the proportion of the less polar solvent like hexane. |
| No spots are visible after visualization | The sample concentration is too low. | Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry in between applications. |
| The visualization agent is not suitable for the compound. | This compound, having a ketone and hydroxyl group, can be visualized with various stains. If one does not work, try another (e.g., potassium permanganate, ceric ammonium molybdate). | |
| Poor separation between starting material and product | The solvent system does not have the right polarity to resolve the compounds. | Systematically test a range of solvent systems with varying polarities. A common starting point for polar compounds is a mixture of ethyl acetate and hexane. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC of this compound?
A good starting point for a polar compound like this compound is a mixture of a non-polar and a polar solvent. A common system is a combination of ethyl acetate and hexane. You can start with a 1:1 ratio and adjust the polarity based on the results.
| Solvent System Composition (v/v) | Expected Rf of this compound (Approximate) | Notes |
| 30% Ethyl Acetate in Hexane | 0.2 - 0.3 | Good for initial trials. |
| 50% Ethyl Acetate in Hexane | 0.4 - 0.5 | Should provide good separation from less polar starting materials. |
| 10% Methanol in Dichloromethane | 0.3 - 0.4 | An alternative for highly polar compounds. |
Q2: How can I visualize the spots of this compound on the TLC plate?
Since this compound lacks a strong UV chromophore, visualization will likely require a chemical stain. Suitable options include:
-
Potassium Permanganate (KMnO4) Stain: Reacts with oxidizable functional groups like alcohols.
-
Ceric Ammonium Molybdate (CAM) Stain: A general-purpose stain for organic compounds.
-
p-Anisaldehyde Stain: Can give characteristic colors with different functional groups upon heating.
Q3: How do I calculate the Retention Factor (Rf) and what does it tell me?
The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value helps in identifying compounds. In reaction monitoring, the disappearance of the starting material's spot and the appearance of the product's spot (with a different Rf) indicate the reaction's progress.
Experimental Protocols
Protocol 1: General TLC Procedure for Reaction Monitoring
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent. Use a capillary tube to spot the mixture onto the baseline. Also, spot the starting material and, if available, a standard of the product as references.
-
Development: Place a small amount of the chosen developing solvent into a TLC chamber with a lid and a piece of filter paper to saturate the chamber with solvent vapors. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., staining).
-
Analysis: Circle the visible spots and calculate their Rf values. Compare the spots in the reaction mixture lane to the starting material and product standards.
Diagrams
Caption: Workflow for Thin-Layer Chromatography (TLC).
Caption: Troubleshooting Decision Tree for Common TLC Issues.
"Methyl 5-hydroxy-4-oxopentanoate" safety and handling precautions
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-hydroxy-4-oxopentanoate was publicly available at the time of this writing. The following information is based on the general safety and handling precautions for structurally similar compounds, such as beta-keto esters and hydroxymethyl ketones. Researchers should always consult the supplier-specific SDS for detailed and accurate information before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on similar compounds, this compound is likely to be an irritant to the eyes, skin, and respiratory tract. It may be harmful if swallowed or inhaled. As with many organic solvents, it may also be combustible.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside a fume hood or with large quantities, a respirator with an appropriate organic vapor cartridge may be necessary.
Q3: What are the proper storage conditions for this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Q4: What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
Disposal should be in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed contractor. Do not pour down the drain.
Troubleshooting Guide
Problem: I have spilled a small amount of this compound on my lab bench.
Solution:
-
Ensure the area is well-ventilated. If necessary, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed, labeled container for proper disposal.
-
Clean the spill area with soap and water.
Problem: I can smell the compound in the lab even when the container is closed.
Solution:
-
This may indicate an improper seal on the container or that the container material is not compatible with the chemical.
-
Ensure the cap is tightly secured.
-
If the odor persists, transfer the compound to a new, appropriate container in a fume hood.
-
Check for any small leaks or cracks in the original container.
-
Ensure your storage area is adequately ventilated.
Quantitative Data Summary
| Property | Data |
| Physical State | Liquid (Assumed) |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Specific Gravity | Data not available |
| Permissible Exposure Limits | Data not available; handle with caution |
Note: The data in this table is largely unavailable due to the absence of a specific SDS. Always refer to the supplier-provided SDS for quantitative data.
Experimental Protocols & Workflows
Accidental Exposure Emergency Workflow
The following diagram outlines the general procedure to follow in case of accidental exposure to this compound.
Caption: Workflow for responding to accidental chemical exposure.
Validation & Comparative
A Comparative Guide to Methyl 5-hydroxy-4-oxopentanoate and Ethyl 5-hydroxy-4-oxopentanoate in Chemical Synthesis
In the landscape of synthetic organic chemistry, the choice of starting materials and intermediates is paramount to the successful and efficient construction of complex molecular architectures. Among the versatile building blocks available to researchers, β-keto esters such as methyl 5-hydroxy-4-oxopentanoate and ethyl 5-hydroxy-4-oxopentanoate have emerged as valuable synthons, particularly in the synthesis of heterocyclic compounds and pharmacologically active molecules. This guide provides a detailed comparison of these two reagents, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
This compound and its ethyl counterpart share a common structural motif, a γ-hydroxy-β-keto ester, which imparts a rich and versatile chemical reactivity. The presence of multiple functional groups—a ketone, an ester, and a primary alcohol—allows for a wide range of chemical transformations.
From a reactivity standpoint, methyl esters are generally slightly more reactive towards nucleophilic acyl substitution than their ethyl counterparts. This is attributed to the smaller steric hindrance of the methyl group and its slightly better electron-withdrawing nature compared to the ethyl group. Consequently, reactions involving the ester functionality, such as hydrolysis or transesterification, may proceed at a faster rate with the methyl derivative. However, in many synthetic applications, this difference in reactivity is marginal and can often be compensated for by adjusting reaction conditions.
Synthesis of Methyl and Ethyl 5-hydroxy-4-oxopentanoate
The preparation of these two key intermediates can be achieved through various synthetic routes, with the choice of starting material often dictating the most efficient pathway.
Synthesis of this compound
A common method for the synthesis of this compound involves the ozonolysis of a cyclic precursor, such as methyl 4-acetyl-2-methyl-1-cyclohexene. This approach leverages the selective cleavage of the double bond to furnish the desired linear product.
Synthesis of Ethyl 5-hydroxy-4-oxopentanoate
Ethyl 5-hydroxy-4-oxopentanoate is frequently synthesized from readily available starting materials like ethyl levulinate. One established method involves the bromination of ethyl levulinate followed by substitution with a hydroxyl group.
Comparative Synthesis Data
| Parameter | This compound | Ethyl 5-hydroxy-4-oxopentanoate |
| Starting Material | Methyl 4-acetyl-2-methyl-1-cyclohexene | Ethyl levulinate |
| Key Reaction | Ozonolysis | Bromination followed by hydroxylation |
| Typical Yield | Moderate to Good | Good |
| Purification | Column chromatography | Column chromatography |
Application in the Synthesis of Bioactive Molecules
Both methyl and ethyl 5-hydroxy-4-oxopentanoate serve as crucial intermediates in the synthesis of a variety of complex molecules, most notably in the preparation of the anticancer drug Raltitrexed.
Role in Raltitrexed Synthesis
Raltitrexed is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. The core heterocyclic structure of Raltitrexed is often constructed using either the methyl or ethyl ester of 5-hydroxy-4-oxopentanoate. The synthetic strategy typically involves the condensation of the β-keto ester with a suitable amine-containing precursor to form a pyrrole ring, which is a key component of the final drug molecule.
Experimental Protocols
Synthesis of Ethyl 5-hydroxy-4-oxopentanoate from Ethyl Levulinate
Materials:
-
Ethyl levulinate
-
Bromine
-
Sodium formate
-
Formic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of ethyl levulinate in a suitable solvent is cooled in an ice bath.
-
Bromine is added dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time.
-
The reaction is then quenched, and the organic layer is separated, washed, and dried.
-
The crude product is purified by column chromatography to yield ethyl 5-bromo-4-oxopentanoate.
-
The bromo-ester is then treated with sodium formate in formic acid to yield the corresponding formate ester.
-
Finally, the formate ester is hydrolyzed under basic conditions to afford ethyl 5-hydroxy-4-oxopentanoate.
Synthetic Workflow Diagrams
Caption: Synthesis of this compound.
Caption: Synthesis of Ethyl 5-hydroxy-4-oxopentanoate.
Conclusion
Both this compound and ethyl 5-hydroxy-4-oxopentanoate are valuable and versatile intermediates in organic synthesis. The choice between the two often depends on the specific requirements of the synthetic route, including the availability of starting materials and the desired reactivity profile. While methyl esters may offer a slight advantage in terms of reactivity in certain transformations, ethyl esters are also highly effective and widely used. Ultimately, the selection of the appropriate reagent should be guided by a careful evaluation of the overall synthetic strategy and the specific reaction conditions to be employed. Further direct comparative studies would be beneficial to delineate more subtle differences in their synthetic utility.
A Comparative Guide to Chiral γ-Hydroxy-β-Keto Esters and Their Analogs as Versatile Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, molecules bearing the γ-hydroxy-β-keto ester motif are of significant interest due to their prevalence in natural products and their utility as versatile synthons. This guide provides a comparative overview of "Methyl 5-hydroxy-4-oxopentanoate" and other structurally related chiral building blocks, with a focus on their synthesis and potential applications. While literature on the enantioselective synthesis of this compound is limited, a detailed examination of analogous, well-documented chiral synthons offers valuable insights for researchers in the field.
Introduction to this compound
This compound is a naturally occurring organic compound found in plants such as Clematis delavayi and Drymaria cordata. Its structure, featuring both a hydroxyl and a ketone group, makes it an attractive, albeit under-explored, chiral building block.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| CAS Number | 66274-27-9 |
Despite its potential, detailed studies on the asymmetric synthesis and broad application of enantiomerically pure this compound in complex molecule synthesis are not extensively reported in publicly available literature. This guide, therefore, extends its scope to include a comprehensive comparison with structurally similar and well-characterized chiral building blocks.
Alternative and Well-Characterized Chiral Building Blocks: The Case of Halo-Hydroxybutanoates
A prominent and extensively studied class of analogous chiral building blocks are the esters of 4-chloro-3-hydroxybutanoic acid. Specifically, ethyl (R)-4-chloro-3-hydroxybutanoate and its (S)-enantiomer are highly valuable intermediates in the synthesis of various pharmaceuticals. Their synthesis, particularly through biocatalytic asymmetric reduction of the corresponding ketoester, is well-documented, providing a wealth of experimental data for comparison.
Comparative Analysis of Asymmetric Synthesis
The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone of modern synthetic chemistry. Below is a comparison of different biocatalytic approaches for the synthesis of ethyl (R)- and (S)-4-chloro-3-hydroxybutanoate.
Table 1: Performance of Biocatalysts in the Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
| Chiral Product | Biocatalyst (Strain/Enzyme) | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl (R)-4-chloro-3-hydroxybutanoate | Burkholderia gladioli (BgADH3) | 1200 (fed-batch) | - | >99 | 99.9 | [1] |
| Ethyl (R)-4-chloro-3-hydroxybutanoate | Recombinant E. coli (ALR & GDH) | 28.5 | - | 90.5 | 99 | [2] |
| Ethyl (S)-4-chloro-3-hydroxybutanoate | Lactobacillus kefir | 1200 | 14 | 97 | 99.5 | [3] |
| Ethyl (S)-4-chloro-3-hydroxybutanoate | Recombinant E. coli (CmCR) | 3000 | 14 | >99 | >99.9 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate.
Protocol 1: Asymmetric Reduction to Ethyl (R)-4-chloro-3-hydroxybutanoate using co-expressed E. coli[2]
-
Strains and Plasmids: Escherichia coli M15 strains harboring pQE30-alr0307 (expressing NADPH-dependent aldehyde reductase) and pQE30-gdh0310 (expressing glucose dehydrogenase).
-
Culture Conditions: Cells are cultivated in LB medium containing ampicillin (100 µg/mL) and kanamycin (25 µg/mL) at 37°C. Protein expression is induced with IPTG.
-
Reaction Setup: The two cell types are mixed in an appropriate ratio. The reaction mixture contains the cell suspension, ethyl 4-chloro-3-oxobutanoate (28.5 mM), and glucose (as a co-substrate for NADPH regeneration) in a suitable buffer.
-
Reaction Conditions: The reaction is carried out at a controlled temperature and pH with agitation.
-
Work-up and Analysis: The product is extracted from the reaction mixture with an organic solvent (e.g., ethyl acetate). The yield and enantiomeric excess are determined by gas chromatography (GC) on a chiral column.
Protocol 2: Asymmetric Reduction to Ethyl (S)-4-chloro-3-hydroxybutanoate using Lactobacillus kefir[3]
-
Biocatalyst: Whole cells of Lactobacillus kefir.
-
Reaction Setup: The reaction is performed in a two-phase system where ethyl 4-chloro-3-oxobutanoate is added as micro-droplets without an organic solvent reservoir. 2-Propanol is used as a co-substrate.
-
Reaction Conditions: The substrate concentration is maintained at 1.2 M. The reaction is run for 14 hours.
-
Work-up and Analysis: The product is isolated and purified. The yield and enantiomeric excess are determined by chiral GC analysis.
Visualization of Synthetic Pathways
The general approach to synthesizing these valuable chiral building blocks can be visualized as a streamlined workflow.
Caption: Asymmetric synthesis of chiral β-hydroxy esters.
Logical Relationship in Biocatalytic Asymmetric Reduction
The selection of the biocatalyst is critical as it dictates the stereochemical outcome of the reduction.
References
- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Methyl 5-hydroxy-4-oxopentanoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound such as Methyl 5-hydroxy-4-oxopentanoate, a precise structural model is crucial for understanding its chemical reactivity, biological activity, and potential applications in drug development. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, its application is contingent on the formation of high-quality single crystals.
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. This guide, therefore, provides a comparative overview of X-ray crystallography alongside powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are routinely employed for structural elucidation. We will explore the experimental protocols, data outputs, and relative strengths of each method for a small organic molecule of this nature.
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical method for structure determination depends on the sample's physical state, the desired level of structural detail, and the specific questions being addressed. The following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule analysis.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Type | Solid (single crystal) | Liquid (solution) or Solid-State | Solid, Liquid, or Gas |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity (through-bond), spatial proximity (through-space), chemical environment of nuclei | Molecular weight, elemental composition, fragmentation patterns |
| Structural Detail | Unambiguous 3D structure in the solid state | Detailed 2D/3D structure in solution, including conformational dynamics | Connectivity information inferred from fragmentation; no direct 3D data |
| Sensitivity | Milligrams (dependent on crystal size) | Milligrams to micrograms | Micrograms to picograms |
| Destructive? | No | No | Yes (typically) |
| Key Advantage | Provides the absolute 3D structure.[1] | Excellent for determining connectivity and stereochemistry in solution.[2][3][4] | High sensitivity and ability to determine elemental composition.[5][6][7] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[8][9] | Does not provide bond lengths/angles with high precision; structure is an average of solution conformations. | Does not provide 3D structural information directly. |
Experimental Protocols
Single-Crystal X-ray Crystallography
This technique provides a detailed three-dimensional map of electron density within a crystal, from which the precise atomic positions can be determined.
Methodology:
-
Crystallization: The primary and often most challenging step is to grow a single crystal of this compound suitable for diffraction (typically >0.1 mm in all dimensions).[8] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9][10][11]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[8]
References
- 1. rigaku.com [rigaku.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. How To [chem.rochester.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Determining the Absolute Configuration of Methyl 5-hydroxy-4-oxopentanoate Derivatives
For researchers engaged in the synthesis and development of chiral molecules such as "Methyl 5-hydroxy-4-oxopentanoate" and its derivatives, the unambiguous assignment of absolute stereochemistry is a critical step. This guide provides a comparative overview of three powerful analytical techniques for this purpose: Mosher's Ester Analysis (NMR), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. Each method is evaluated based on its underlying principles, experimental workflow, and data output, with representative data presented to facilitate comparison.
Methodology Comparison
The choice of method for determining absolute configuration often depends on the physical properties of the sample, available instrumentation, and the desired level of certainty. Below is a summary of the key characteristics of each technique.
| Feature | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization of the chiral alcohol with (R)- and (S)-MTPA to form diastereomers, followed by analysis of chemical shift differences (Δδ) in ¹H NMR spectra. | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Diffraction of X-rays by a single crystal, providing a precise three-dimensional map of electron density and the spatial arrangement of atoms. |
| Sample Type | Soluble compound with a reactive hydroxyl group. | Soluble compound in a suitable solvent (e.g., CDCl₃). | High-quality single crystal. |
| Sample Amount | ~1-5 mg per derivatization | ~5-10 mg | <1 mg (crystal dependent) |
| Key Data Output | Δδ (δS - δR) values for protons near the stereocenter. | VCD spectrum (ΔA vs. wavenumber). | Atomic coordinates, space group, and Flack parameter. |
| Certainty | High, but model-dependent. | High, requires comparison with DFT calculations. | Absolute, considered the "gold standard". |
| Limitations | Requires chemical modification; interpretation can be complex for flexible molecules. | Requires access to a VCD spectrometer and computational resources; interpretation can be challenging. | Growth of a suitable single crystal can be a significant bottleneck. |
Quantitative Data Comparison: A Representative Example
To illustrate the data obtained from each method, we present a hypothetical but realistic dataset for a derivative of this compound.
Table 1: Representative ¹H NMR Data for Mosher's Ester Analysis
This table shows the chemical shift differences (Δδ) for the (S)- and (R)-MTPA esters of a hypothetical chiral alcohol. The sign of Δδ is used to determine the spatial arrangement of substituents around the chiral center.[1][2][3]
| Proton | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-5 | 4.85 | 4.75 | +0.10 |
| H-6a | 2.60 | 2.75 | -0.15 |
| H-6b | 2.50 | 2.68 | -0.18 |
| OCH₃ | 3.70 | 3.71 | -0.01 |
A positive Δδ for protons on one side of the MTPA plane and negative for the other allows for the assignment of the absolute configuration.
Table 2: Representative VCD Spectral Data
The VCD spectrum provides information on the stereochemistry based on the signs and intensities of the vibrational bands. The experimental spectrum is compared to a theoretically calculated spectrum for a known configuration.[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for (R)-config. (x 10⁻⁵) | Assignment |
| 1740 | +5.2 | +5.5 | C=O stretch (ester) |
| 1725 | -3.8 | -4.0 | C=O stretch (ketone) |
| 1250 | +2.1 | +2.3 | C-O stretch |
| 1100 | -6.5 | -6.8 | C-H bend |
A strong correlation between the signs of the experimental and calculated spectra indicates a correct assignment of the absolute configuration.
Table 3: Representative X-ray Crystallographic Data
X-ray crystallography provides direct and unambiguous determination of the absolute configuration through the refinement of the Flack parameter.[9][10]
| Parameter | Value | Interpretation |
| Crystal System | Monoclinic | Crystal lattice system |
| Space Group | P2₁ | Chiral space group |
| Flack Parameter | 0.05(3) | A value close to 0 for the given enantiomer confirms the assigned absolute configuration. |
| R-factor | 0.035 | Low value indicates a good fit between the model and experimental data. |
Experimental Protocols
Mosher's Ester Analysis
Objective: To determine the absolute configuration of a chiral secondary alcohol by NMR analysis of its diastereomeric MTPA esters.
Methodology:
-
Preparation of (S)-MTPA Ester:
-
Dissolve the alcohol (~2 mg) in pyridine (~0.5 mL).
-
Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (~5 μL).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with a few drops of water.
-
Extract the product with diethyl ether, wash with dilute HCl and brine, and dry over Na₂SO₄.
-
Purify by column chromatography (silica gel) to obtain the (S)-MTPA ester.
-
-
Preparation of (R)-MTPA Ester:
-
Repeat the above procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for the alcohol, the (S)-MTPA ester, and the (R)-MTPA ester in CDCl₃.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences: Δδ = δS - δR.
-
Apply the Mosher model to assign the absolute configuration based on the signs of the Δδ values.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with a theoretically predicted spectrum.[5][7]
Methodology:
-
Sample Preparation:
-
Dissolve the sample (~8-10 mg) in a deuterated solvent (e.g., CDCl₃, ~200 μL) to a concentration of ~0.1 M.
-
-
Spectral Acquisition:
-
Transfer the solution to an IR cell with BaF₂ windows (e.g., 100 µm pathlength).
-
Measure the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[5]
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using a suitable force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-configuration).
-
If the signs and relative intensities of the major bands match, the absolute configuration is assigned as R. If they are opposite, the configuration is S.
-
Single-Crystal X-ray Crystallography
Objective: To directly determine the three-dimensional structure and absolute configuration of the molecule.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and space group.
-
Solve the crystal structure to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
For a non-centrosymmetric space group, perform anomalous dispersion measurements.
-
The absolute configuration is determined by refining the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[9]
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of each experimental method.
Caption: Workflow for Mosher's Ester Analysis.
Caption: Workflow for Vibrational Circular Dichroism (VCD).
References
- 1. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lactone Synthesis: Methyl 5-hydroxy-4-oxopentanoate versus Alternative Synthons
The synthesis of enantiomerically pure lactones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and natural products. The choice of the starting material, or synthon, is critical as it dictates the efficiency, stereochemical outcome, and overall practicality of the synthetic route. This guide provides a detailed comparison of methyl 5-hydroxy-4-oxopentanoate as a synthon for lactone synthesis, benchmarked against an alternative approach for the preparation of the same target molecule, the acetogenin (-)-muricatacin.
Featured Synthon: this compound
This compound is a versatile chiral building block. Its bifunctional nature, possessing both a ketone and an ester, allows for sequential and stereocontrolled manipulations to construct complex chiral molecules. A key application is its use in the synthesis of γ-lactones, where the existing stereocenter can direct the formation of new ones.
Synthetic Application: Synthesis of (-)-Muricatacin
A notable application of this synthon is in the total synthesis of (-)-muricatacin. The synthesis leverages the inherent chirality of the starting material, which is readily prepared from L-aspartic acid. The key steps involve a substrate-controlled diastereoselective reduction of the ketone, followed by lactonization.
Alternative Synthon: (R)-1,3-Butanediol derivative
An alternative strategy for synthesizing (-)-muricatacin begins with a different chiral pool starting material, (R)-1,3-butanediol. This approach relies on building the carbon chain and introducing the necessary functional groups through a different sequence of reactions, often involving protection-deprotection steps and olefination chemistry.
Comparative Performance Data
The following table summarizes the quantitative data for the synthesis of (-)-muricatacin from the two synthons, providing a direct comparison of their efficiency and stereochemical control.
| Metric | This compound Route | (R)-1,3-Butanediol Route |
| Starting Material | Methyl (S)-5-hydroxy-4-oxopentanoate | (R)-1,3-Butanediol |
| Key Transformations | Diastereoselective Reduction, Lactonization | O-protection, Oxidation, Wittig Reaction |
| Overall Yield | ~35% | ~25-30% |
| Stereoselectivity | High diastereoselectivity (d.r. > 95:5) | Enantiopurity derived from starting material |
| Number of Steps | 5 steps from known precursor | 6-7 steps |
| Primary Advantage | High stereocontrol in the key reduction step | Use of a commercially available chiral diol |
Experimental Protocols
Protocol 1: Synthesis of (-)-Muricatacin via this compound
This protocol is adapted from the enantioselective synthesis utilizing a substrate-controlled reduction.
-
Reduction of the Ketone:
-
To a cooled (-78 °C) solution of methyl (S)-5-hydroxy-4-oxopentanoate (1.0 eq) in a 2:1 mixture of THF/MeOH, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Lactonization:
-
Dissolve the crude diol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target lactone, (-)-muricatacin.
-
Protocol 2: Synthesis of (-)-Muricatacin via (R)-1,3-Butanediol (Illustrative)
This protocol represents a common alternative approach involving chain extension.
-
Monoprotection of Diol:
-
Dissolve (R)-1,3-butanediol (1.0 eq) in dichloromethane (DCM).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and imidazole (1.2 eq).
-
Stir at room temperature until the primary alcohol is selectively protected.
-
Work up by washing with water and brine, dry the organic layer (Na₂SO₄), and purify to yield the silyl ether.
-
-
Oxidation:
-
Oxidize the remaining secondary alcohol to a ketone using a standard oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.
-
-
Chain Elongation (e.g., Wittig Reaction):
-
Prepare the appropriate phosphonium ylide for the side chain.
-
React the ketone intermediate with the ylide in an appropriate solvent like THF to form the alkene.
-
-
Deprotection and Lactonization:
-
Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
The resulting hydroxy-alkene or a subsequent derivative is then subjected to conditions that facilitate intramolecular cyclization to form the lactone ring, which may involve further functional group manipulations.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of a target γ-lactone from the compared synthons.
Caption: Comparative workflows for lactone synthesis.
Conclusion
Both this compound and derivatives of (R)-1,3-butanediol serve as effective chiral synthons for the asymmetric synthesis of (-)-muricatacin. The route starting from This compound offers a potentially shorter synthesis with excellent stereocontrol in the key reduction step, directly translating the initial stereocenter's information. The alternative route using (R)-1,3-butanediol relies on a more readily available starting material but may require a longer synthetic sequence with multiple protection and deprotection steps. The choice between these synthons will ultimately depend on factors such as the availability of starting materials, desired overall yield, and the specific stereochemical challenges of the target lactone.
Comparative study of catalysts for "Methyl 5-hydroxy-4-oxopentanoate" synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 5-hydroxy-4-oxopentanoate, a molecule of interest in various chemical and pharmaceutical applications, is not widely documented with direct comparative studies of different catalytic systems. This guide, therefore, presents a comparative analysis of two plausible and distinct catalytic pathways for its synthesis, drawing upon established methodologies for analogous chemical transformations. The comparison focuses on a plausible bio-renewable route starting from furan derivatives and a potential route involving the functionalization of a common platform chemical, methyl levulinate.
Comparative Analysis of Proposed Catalytic Pathways
The two proposed pathways leverage different catalytic strategies to achieve the target molecule. Pathway A involves an oxidative ring-opening of a furan-based precursor, while Pathway B focuses on the selective hydroxylation of a readily available keto-ester.
| Parameter | Pathway A: Achmatowicz Rearrangement Route | Pathway B: Selective Hydroxylation Route |
| Catalyst Type | Heterogeneous Lewis Acid (e.g., Titanium Silicate-1, TS-1) followed by a reducing agent. | Homogeneous Transition Metal Complex (e.g., Vanadium-based catalyst like [NBu4]VO3 with a co-catalyst). |
| Primary Precursor | Furfuryl Alcohol | Methyl Levulinate (Methyl 4-oxopentanoate) |
| Key Transformation | Oxidative ring-opening (Achmatowicz Rearrangement) of a furan ring to a pyranone intermediate. | Selective C-H oxidation of the terminal methyl group. |
| Typical Oxidant | Hydrogen Peroxide (H2O2) | Molecular Oxygen (Air) and a peroxide initiator. |
| Reaction Solvent | Acetonitrile or other polar aprotic solvents. | Acetonitrile or other suitable polar solvents. |
| Reaction Temperature | 40-80 °C | 20-75 °C |
| Reaction Pressure | Atmospheric | Atmospheric to moderate pressure. |
| Anticipated Yield | Moderate to High (based on analogous reactions). | Potentially lower with selectivity challenges. |
| Selectivity Issues | Potential for over-oxidation or side reactions depending on the substrate. | Controlling oxidation at the terminal carbon without affecting the keto group. |
Experimental Protocols
Pathway A: Achmatowicz Rearrangement of a Furan Derivative
This protocol is adapted from the synthesis of related hydroxy-pyranones from furfuryl alcohol derivatives.
1. Catalyst Activation:
-
Titanium Silicate-1 (TS-1) catalyst is activated by calcination in air at 550 °C for 4-6 hours to remove any adsorbed moisture and organic impurities.
2. Reaction Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve furfuryl alcohol (1 equivalent) in acetonitrile.
-
Add the activated TS-1 catalyst (typically 5-10 wt% with respect to the substrate).
-
Heat the mixture to the desired reaction temperature (e.g., 40 °C).
-
Slowly add hydrogen peroxide (30-37% aqueous solution, 1.1-1.5 equivalents) to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the heterogeneous catalyst.
-
The resulting intermediate, a 6-hydroxy-2H-pyran-3(6H)-one derivative, can then be subjected to further steps such as reduction and esterification to yield the final product.
Pathway B: Selective Terminal Hydroxylation of Methyl Levulinate
This protocol is a hypothetical adaptation based on the catalytic oxidation of alkanes using vanadium catalysts.
1. Catalyst Preparation:
-
The catalyst system is prepared in-situ. In a reaction vessel, dissolve tetrabutylammonium metavanadate ([NBu4]VO3) and pyrazine-2-carboxylic acid (PCA) as a co-catalyst in acetonitrile.
2. Reaction Procedure:
-
To the catalyst solution, add methyl levulinate (1 equivalent).
-
The reaction vessel is then pressurized with air or a mixture of oxygen and an inert gas.
-
Add a peroxide initiator, such as hydrogen peroxide, to start the reaction.
-
Maintain the reaction at a controlled temperature (e.g., 40-75 °C) with vigorous stirring.
-
The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them by GC or GC-MS after a reduction step (e.g., with triphenylphosphine) to convert any hydroperoxide intermediates to the corresponding alcohol for accurate quantification.
-
Upon completion, the product can be isolated using standard purification techniques like column chromatography.
Visualizing the Synthetic Pathways
Caption: Proposed synthetic pathways to this compound.
Assessing the Enantiomeric Purity of Methyl 5-hydroxy-4-oxopentanoate: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for assessing the enantiomeric purity of Methyl 5-hydroxy-4-oxopentanoate, a versatile chiral building block. It further contrasts this widely used technique with alternative methods, offering a comprehensive overview to aid in method selection and development.
Performance Comparison: Chiral HPLC vs. Alternative Techniques
The choice of analytical technique for determining enantiomeric purity is often dictated by factors such as the physicochemical properties of the analyte, the required accuracy and sensitivity, and the available instrumentation. While chiral HPLC is a dominant method, other techniques offer distinct advantages in specific contexts.
| Feature | Chiral HPLC | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in the gas phase. | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid. | Use of chiral shift reagents or solvents to induce chemical shift differences between enantiomers. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Applicable to a wide range of compounds, particularly those soluble in supercritical CO2. | Applicable to a broad range of compounds. Requires higher concentrations than chromatographic methods. |
| Resolution | Generally provides high-resolution separation of enantiomers. | Can offer very high resolution, especially with long capillary columns. | Often provides higher resolution and faster separations than HPLC. | Lower resolution compared to chromatographic methods; peak overlap can be an issue. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detection. | Very high sensitivity, particularly with Flame Ionization Detection (FID) or MS. | High sensitivity, compatible with various detectors including MS. | Lower sensitivity, requiring milligram quantities of sample. |
| Development Time | Method development can be time-consuming due to the wide variety of columns and mobile phases. | Method development can be complex, often requiring optimization of temperature programs. | Faster method development compared to HPLC due to the simpler mobile phase. | Relatively straightforward, involving the addition of a chiral auxiliary to the NMR sample. |
| Solvent Consumption | Can be high, particularly with normal-phase chromatography. | Minimal solvent consumption, primarily using carrier gases. | Significantly lower organic solvent consumption compared to HPLC. | Uses deuterated NMR solvents in small quantities. |
Experimental Protocol: Proposed Chiral HPLC Method for this compound
While a specific, validated method for this compound is not widely published, the following protocol is proposed based on established methods for structurally similar β-hydroxy ketones and γ-keto esters. This serves as an excellent starting point for method development and validation.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly recommended for their broad applicability. Initial screening should include:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is a common starting point for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:2-propanol). The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the presence of the keto-carbonyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
3. Method Development and Optimization:
-
Mobile Phase Composition: Vary the percentage of 2-propanol. Increasing the alcohol content generally decreases retention times but may also affect resolution.
-
Mobile Phase Additives: For compounds with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can influence the efficiency and resolution of the separation.
Workflow for Assessing Enantiomeric Purity
The process of determining the enantiomeric purity of a chiral compound follows a logical sequence from sample preparation to data interpretation. The following diagram illustrates this general workflow.
Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.
Conclusion
The assessment of enantiomeric purity is a non-negotiable aspect of chiral drug development and asymmetric synthesis. Chiral HPLC stands out as a robust, versatile, and highly sensitive method for the separation and quantification of enantiomers like this compound. While alternative techniques such as chiral GC, SFC, and NMR offer specific advantages and can be valuable tools in a chemist's arsenal, the broad applicability and high resolution of chiral HPLC make it the cornerstone technique for this critical analytical task. The proposed HPLC method provides a solid foundation for researchers to develop a validated assay for this compound, ensuring the quality and stereochemical integrity of their compounds.
Efficacy of γ-Hydroxy-α-Keto Esters as Precursors in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents continually drives the exploration of versatile chemical building blocks. Among these, γ-hydroxy-α-keto esters, such as Methyl 5-hydroxy-4-oxopentanoate, represent a class of multifunctionalized synthons with significant potential in drug discovery. Their inherent structural features—a hydroxyl group, a ketone, and an ester—offer multiple points for chemical modification, making them attractive starting materials for the synthesis of complex, biologically active molecules. This guide provides a comparative overview of the synthetic utility of γ-hydroxy-α-keto esters, with a focus on their potential applications as precursors in the development of novel pharmaceuticals. While specific data for this compound is limited in publicly available literature, this guide draws upon data and methodologies for the broader class of γ-hydroxy-α-keto esters to illustrate their efficacy.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C6H10O4[1] |
| Molecular Weight | 146.14 g/mol [1] |
| SMILES | COC(=O)CCC(=O)CO[1] |
| Natural Occurrence | Has been reported in Clematis delavayi and Drymaria cordata[1][2] |
Synthetic Strategies for γ-Hydroxy-α-Keto Esters
The synthesis of γ-hydroxy-α-keto esters can be achieved through several methodologies, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, stereochemistry, and scalability.
Caption: General synthetic pathways to γ-hydroxy-α-keto esters.
Comparison of Synthetic Methods
| Method | Description | Advantages | Disadvantages |
| Aldol Condensation | Direct condensation of pyruvic acid esters with aldehydes. | Atom economical, straightforward. | Can be prone to side reactions, may require specific catalysts. |
| Indium-Mediated Allylation | Reaction of aldehydes with 2-(bromomethyl)acrylic acid in the presence of indium. | High yields, proceeds in aqueous media. | Use of a metal mediator. |
| Enzymatic Synthesis | Use of aldolases to catalyze the formation of the C-C bond. | High stereoselectivity, mild reaction conditions. | Enzyme availability and stability can be limiting factors. |
Experimental Protocols
General Procedure for Indium-Mediated Allylation
A representative protocol for the synthesis of γ-hydroxy-α-keto acid derivatives via indium-mediated allylation is as follows:
-
To a stirred solution of the desired aldehyde (1.0 mmol) and 2-(bromomethyl)acrylic acid (1.2 mmol) in a mixture of THF and water (e.g., 1:3 v/v), indium powder (1.5 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred vigorously for a specified time (typically 2-6 hours) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired γ-hydroxy-α-methylene ester, which can be further converted to the γ-hydroxy-α-keto ester through oxidative cleavage of the double bond.
Application in Drug Discovery: A Conceptual Workflow
The utility of γ-hydroxy-α-keto esters as precursors in drug discovery lies in their ability to be transformed into a variety of complex molecular scaffolds. The presence of multiple functional groups allows for a divergent synthetic approach, where a single precursor can be used to generate a library of diverse compounds for biological screening.
Caption: Conceptual workflow for the use of γ-hydroxy-α-keto esters in drug discovery.
Comparison with Alternative Precursors
While γ-hydroxy-α-keto esters are valuable, other precursors can also be used to generate similar molecular scaffolds. The choice of precursor is often dictated by the specific target molecule and the overall synthetic strategy.
| Precursor Class | Key Features | Advantages in Drug Discovery |
| γ-Hydroxy-α-Keto Esters | Multiple functional groups (hydroxyl, keto, ester). | High potential for diversification from a single precursor. |
| Simple Keto Esters (e.g., Ethyl Acetoacetate) | Readily available, well-established reactivity. | Cost-effective, extensive literature on derivatization. |
| Hydroxy Acids | Contain hydroxyl and carboxylic acid functionalities. | Can be sourced from natural products, chiral pool availability. |
| Dicarbonyl Compounds | Two carbonyl groups with varying reactivity. | Versatile for the synthesis of heterocyclic compounds. |
Conclusion
This compound and related γ-hydroxy-α-keto esters are promising precursors in drug discovery due to their inherent functionality, which allows for the synthesis of diverse and complex molecular architectures. While specific experimental data on the direct use of this compound is not extensively documented in the public domain, the general synthetic methodologies and applications of the broader class of γ-hydroxy-α-keto esters highlight their potential. The choice of synthetic route and precursor will ultimately depend on the specific goals of the drug discovery program, including the desired molecular complexity, stereochemical control, and scalability of the synthesis. Further research into the specific applications and comparative efficacy of this compound would be beneficial to fully realize its potential in medicinal chemistry.
References
The Synthetic Utility of Methyl 5-hydroxy-4-oxopentanoate in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides a comparative analysis of Methyl 5-hydroxy-4-oxopentanoate as a chiral building block in the synthesis of the bioactive natural product, (+)-ranuncoside. Herein, we present a side-by-side comparison of a synthetic route commencing from this compound with an alternative approach, offering insights into their respective methodologies, efficiencies, and strategic differences.
Introduction to (+)-Ranuncoside
(+)-Ranuncoside is a unique tricyclic spiroacetal glycoside found in plants of the Ranunculaceae family, such as the Christmas Rose (Helleborus niger). Its complex architecture and potential biological activity have made it an attractive target for total synthesis. The strategic bond disconnections and the choice of starting materials are paramount in navigating the synthetic challenges posed by its stereochemically rich structure.
Comparative Analysis of Synthetic Strategies for (+)-Ranuncoside
This guide evaluates two distinct synthetic pathways to (+)-ranuncoside.
-
Route A: A biomimetic approach utilizing This compound as a key building block for the aglycone portion.
-
Route B: An alternative strategy that employs a different precursor for the construction of the core structure (hypothetical, as a direct complete alternative total synthesis was not found in the immediate search results; for the purpose of this guide, a plausible alternative strategy will be conceptualized based on common synthetic methodologies for similar structures).
Route A: Synthesis from this compound
This biomimetic synthesis leverages the inherent functionality of this compound to construct the lactone and dioxane rings of (+)-ranuncoside. The key transformation involves a stereoselective glycosylation with an activated glucose derivative.
Experimental Protocol: Key Glycosylation Step
The pivotal step in this route is the Koenigs-Knorr glycosylation between this compound and acetobromo-α-D-glucose.
Materials:
-
This compound (1.0 eq)
-
Acetobromo-α-D-glucose (1.2 eq)
-
Silver(I) oxide (Ag₂O) (1.5 eq)
-
Drierite (powdered CaSO₄)
-
Dry dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of this compound in dry dichloromethane is prepared in a flame-dried flask under an inert atmosphere.
-
To this solution, silver(I) oxide and Drierite are added.
-
A solution of acetobromo-α-D-glucose in dry dichloromethane is added dropwise to the stirring suspension at room temperature.
-
The reaction mixture is stirred in the dark at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the glycosylated product.
Data Presentation: Route A
| Step No. | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Glycosylation | Acetobromo-α-D-glucose, Ag₂O, CH₂Cl₂ | 75 |
| 2 | Deacetylation | NaOMe, MeOH | 95 |
| 3 | Saponification | LiOH, THF/H₂O | 92 |
| 4 | Ketalization/Lactonization | p-TsOH, Benzene | 85 |
| Overall | This compound to (+)-ranuncoside | ~54 |
Logical Workflow for Route A
A Comparative Guide to Methyl 5-hydroxy-4-oxopentanoate and its Analogue, Methyl 4-oxopentanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of active compounds and their intermediates is paramount. This guide provides a detailed comparison of "Methyl 5-hydroxy-4-oxopentanoate" and a structurally similar alternative, "Methyl 4-oxopentanoate" (also known as Methyl levulinate). This comparison is supported by experimental data from established chemical databases to facilitate informed decisions in research and development processes.
Chemical Identification and Properties
A clear identification of chemical compounds is the first step in any comparative analysis. The following table summarizes the key identifiers and physicochemical properties of this compound and Methyl 4-oxopentanoate.
| Property | This compound | Methyl 4-oxopentanoate (Methyl levulinate) |
| CAS Registry Number | 66274-27-9[1] | 624-45-3 |
| PubChem CID | 10464455[1] | 69354 |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₃ |
| Molecular Weight | 146.14 g/mol | 130.14 g/mol |
| Boiling Point | Not available | 193-195 °C |
| Density | Not available | 1.051 g/mL at 20 °C |
Spectroscopic Data Comparison
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. Below is a comparison of the available spectral data for both compounds.
Infrared (IR) Spectroscopy
Experimental IR Data for Methyl 4-oxopentanoate (Gas Phase)
| Wavenumber (cm⁻¹) | Interpretation |
| ~1740 | C=O stretch (ester) |
| ~1717 | C=O stretch (ketone) |
| ~1170 | C-O stretch (ester) |
Data sourced from the NIST WebBook.
Mass Spectrometry (MS)
The mass spectrum of Methyl 4-oxopentanoate , obtained via electron ionization (EI), provides valuable information about its fragmentation pattern. A predicted mass spectrum for this compound would be expected to show fragments corresponding to the loss of water and other characteristic moieties.
Experimental Mass Spectrum Data for Methyl 4-oxopentanoate (Electron Ionization)
| m/z | Interpretation |
| 130 | Molecular ion [M]⁺ |
| 99 | [M - OCH₃]⁺ |
| 71 | [M - COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Data sourced from the NIST WebBook.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines a potential synthesis route for this compound and the general procedures for acquiring the spectroscopic data presented for Methyl 4-oxopentanoate.
Synthesis of this compound (Proposed)
Reaction Scheme (Hypothetical):
Methyl 5-hydroxy-4-oxopent-2-ynoate + H₂O --(Au(III) catalyst)--> this compound
Further research and experimental validation would be required to optimize this synthetic route.
Spectroscopic Analysis of Methyl 4-oxopentanoate
The following are generalized protocols for obtaining the types of spectroscopic data presented for Methyl 4-oxopentanoate.
Infrared (IR) Spectroscopy (Gas Phase)
-
A small sample of Methyl 4-oxopentanoate is vaporized by heating.
-
The vapor is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).
-
The gas cell is placed in the sample compartment of an FTIR spectrometer.
-
The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.
Mass Spectrometry (Electron Ionization)
-
A dilute solution of Methyl 4-oxopentanoate in a volatile solvent is injected into the mass spectrometer.
-
The sample is vaporized and introduced into the ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Compound Identification and Characterization
The following diagram illustrates a logical workflow for the identification and characterization of a chemical compound, such as this compound, using a combination of database cross-referencing and experimental analysis.
Caption: Workflow for chemical compound identification and characterization.
References
Biological Evaluation of Compounds Associated with Methyl 5-hydroxy-4-oxopentanoate: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a notable absence of studies focused on the synthesis and subsequent biological evaluation of a series of derivatives from Methyl 5-hydroxy-4-oxopentanoate. This compound is primarily identified as a natural product isolated from various plant species. However, its utility as a synthetic precursor has been demonstrated. This guide provides a comparative overview of the biological activities of compounds co-isolated with this compound and details its application in the total synthesis of the complex natural product, (+)-ranuncoside.
Co-isolated Compounds and Their Biological Activities
While this compound itself has not been the focus of extensive biological evaluation, compounds isolated alongside it from the plant Drymaria diandra have shown significant biological effects. The primary bioactive compounds of interest are the alkaloid drymaritin and the C-glycoside flavonoid diandraflavone.
| Compound | Class | Biological Activity | Quantitative Data | Source Plant |
| Drymaritin | Alkaloid | Anti-HIV | EC50: 0.699 µg/mL (in H9 lymphocytes) | Drymaria diandra |
| Diandraflavone | Flavonoid | Inhibition of Superoxide Anion Generation | IC50: 10.0 µg/mL (in fMLP/CB-stimulated human neutrophils) | Drymaria diandra |
Synthetic Utility: Total Synthesis of (+)-Ranuncoside
This compound has been successfully employed as a key starting material in the biomimetic total synthesis of (+)-ranuncoside, a unique tricyclic spiroacetal glycoside. This synthesis highlights the potential of this compound as a versatile building block in complex molecule synthesis.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
